molecular formula Cl3H2OSc B13820820 Scandium(3+);trichloride;hydrate

Scandium(3+);trichloride;hydrate

Cat. No.: B13820820
M. Wt: 169.33 g/mol
InChI Key: UJMNPKCPAGGCBI-UHFFFAOYSA-K
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Description

Historical Trajectories and Foundational Studies of Hydrated Scandium Halides

The story of scandium and its compounds begins with a prediction. In 1869, Dmitri Mendeleev, in formulating his periodic table, identified a gap between calcium and titanium and postulated the existence of an element he termed "eka-boron". rsc.orgscandium.org He even predicted its properties with remarkable accuracy. medium.comyoutube.com A decade later, in 1879, Swedish chemist Lars Fredrik Nilson and his team discovered scandium while analyzing the minerals euxenite and gadolinite, naming it after Scandinavia. scandium.orgyoutube.com

One of the earliest significant applications of a scandium halide was the use of scandium(III) chloride in the first preparation of metallic scandium in 1937 by Fischer and his collaborators. They achieved this through the electrolysis of a eutectic melt of scandium(III) chloride and other salts at high temperatures. wikipedia.orgchemeurope.com Early structural investigations into hydrated scandium halides have more recently been refined, with low-temperature single-crystal X-ray structure determinations revealing detailed coordination environments. researchgate.net

Academic Significance and Multifaceted Roles of Scandium(3+);trichloride (B1173362);hydrate (B1144303) in Modern Chemistry

The academic significance of Scandium(3+);trichloride;hydrate stems primarily from its role as a versatile Lewis acid catalyst in organic synthesis. scandium.org Its ability to accept electron pairs makes it effective in accelerating various chemical reactions, often under mild conditions and with high selectivity. scandium.org

Catalytic Applications:

Prins Cyclization: Scandium(III) chloride hydrate is utilized as a catalyst in Prins cyclization reactions, which are crucial for constructing complex cyclic molecules from simpler starting materials. alfachemic.comchemicalbook.com

Aldol (B89426) Reactions: It serves as an efficient catalyst in aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry, valuable for synthesizing pharmaceuticals and other fine chemicals. wikipedia.orgscandium.org

Asymmetric Synthesis: The compound has shown utility in catalyzing asymmetric reactions, which are vital for producing specific chiral molecules, a key consideration in drug development. scandium.org

Precursor for Scandium Compounds:

This compound is a key starting material for the synthesis of a variety of other scandium-containing compounds. For instance, its reaction with tetrahydrofuran (B95107) (THF) yields ScCl₃(THF)₃, a THF-soluble complex that is instrumental in the preparation of organoscandium compounds. wikipedia.orgchemeurope.com It is also a precursor for creating Lewis acid-surfactant combined catalysts (LASCs), such as its dodecyl sulfate (B86663) salt, which has been explored in aldol-like reactions. wikipedia.orgchemeurope.com

Structural Chemistry and Research:

The hydrated forms of scandium chloride have been the subject of detailed structural studies. X-ray crystallography has revealed that one such hydrate is the salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org More recent research has synthesized and characterized various scandium chloride hydrates, including ScCl₃·3H₂O and [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O, using techniques like single-crystal X-ray diffraction and ⁴⁵Sc NMR spectroscopy. researchgate.netiaea.org These studies provide valuable insights into the coordination chemistry of the scandium ion.

Table 1: Selected Catalytic Applications of this compound

Reaction Type Role of this compound Significance
Prins Cyclization Lewis acid catalyst Formation of complex cyclic structures alfachemic.comchemicalbook.com
Aldol Reactions Lewis acid catalyst Carbon-carbon bond formation for fine chemicals and pharmaceuticals wikipedia.orgscandium.org
Asymmetric Synthesis Chiral Lewis acid catalyst Production of specific enantiomers of chiral molecules scandium.org

Identification of Current Research Gaps and Emerging Challenges in this compound Chemistry

Despite the advances in understanding this compound, several research gaps and challenges remain.

Control of Hydration and Dehydration:

A significant challenge lies in the controlled synthesis of specific hydrates and the complete dehydration to anhydrous scandium chloride. The dissolution of scandium metal in concentrated hydrochloric acid can lead to a variety of hydrated products depending on the reaction conditions. researchgate.net The preparation of anhydrous scandium chloride is complicated by the fact that simply heating the hydrates can lead to the formation of scandium oxide due to the strength of the Sc-O bonds. mdpi.comwikipedia.org Developing straightforward and safe methods for dehydration remains an active area of research, with some methods avoiding hazardous reagents like thionyl chloride. researchgate.net

Understanding Complex Solution Behavior:

The behavior of scandium ions in aqueous solutions is complex. At a pH below 4, the hydrated Sc³⁺ cation is the dominant species. mdpi.com However, as the pH increases, hydroxy complexes such as ScOH²⁺ and Sc(OH)₂⁺ begin to form. mdpi.com Furthermore, studies have shown that in hydrothermal fluids, scandium does not form stable complexes with chloride ions, which is in contrast to other rare earth elements. geoscienceworld.orgresearchgate.net This highlights the need for a deeper understanding of scandium's speciation in various aqueous environments.

Transition Metal versus Rare Earth Behavior:

An ongoing debate in the scientific community is whether scandium behaves more like a transition metal or a rare earth element. aip.org While it is the first of the 3d transition metals, its chemistry is often compared to that of the lanthanides. aip.org Research into the electronic properties of scandium on silicon surfaces, for example, suggests its behavior is closer to that of transition metals. aip.org This fundamental question has implications for its application in materials science and catalysis.

Computational and Spectroscopic Frontiers:

While techniques like ⁴⁵Sc NMR spectroscopy and DFT calculations have provided significant insights into the structure of scandium chloride hydrates, there are still challenges. researchgate.net For instance, DFT calculations have been found to overestimate certain parameters, suggesting the need for more refined computational models that can account for dynamic processes like crystal water dynamics. researchgate.net Further development in these areas will be crucial for a more complete understanding of this compound.

Table 2: Characterization Data for Selected Scandium Chloride Hydrates

Compound Crystal System Space Group Key Structural Features Reference
trans-[ScCl₂(H₂O)₄]Cl·2H₂O - - Octahedral scandium center with four water molecules and two chloride ions in the inner sphere. wikipedia.org
ScCl₃·3H₂O (SCTH) - - Contains two distinct octahedrally coordinated scandium sites. researchgate.netiaea.org
[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH) - - Features a hepta-coordinated scandium site with bridging hydroxide (B78521) ligands. researchgate.netiaea.org

Properties

Molecular Formula

Cl3H2OSc

Molecular Weight

169.33 g/mol

IUPAC Name

scandium(3+);trichloride;hydrate

InChI

InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3

InChI Key

UJMNPKCPAGGCBI-UHFFFAOYSA-K

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Sc+3]

Origin of Product

United States

Advanced Synthetic Methodologies and Crystallization Science of Scandium Iii Chloride Hydrates

Precision Synthesis of Discrete Scandium(3+);trichloride (B1173362);hydrate (B1144303) Stoichiometries

The synthesis of scandium(III) chloride hydrates with a specific number of water molecules requires precise control over reaction conditions. Different synthetic strategies have been developed to achieve this, ranging from controlled hydration of the anhydrous form to more advanced solvothermal, hydrothermal, and mechanochemical methods.

Controlled Hydration Protocols for Specific Water Content

The most straightforward method to obtain scandium(III) chloride hydrates is through the controlled hydration of anhydrous scandium(III) chloride (ScCl₃) or the dehydration of a higher hydrate, such as the hexahydrate (ScCl₃·6H₂O). chemeurope.comwikipedia.org The degree of hydration is highly dependent on factors like humidity, temperature, and the duration of exposure to a water-containing environment.

One common laboratory-scale preparation involves dissolving scandium(III) oxide in concentrated hydrochloric acid followed by evaporation to dryness to yield a hydrated form of scandium(III) chloride. kuleuven.beacs.org However, achieving a specific stoichiometry, such as the trihydrate (ScCl₃·3H₂O), requires more rigorous control. iaea.org For instance, the synthesis of ScCl₃·3H₂O has been achieved and its crystal structure reported for the first time, highlighting the ongoing research in this area. iaea.org

The dehydration of scandium chloride hexahydrate using simple organic solvents has also been explored. This process can lead to the formation of various solvated scandium chloride compounds, demonstrating the lability of the water ligands and the potential for synthesizing a range of derivatives. researchgate.net

Table 1: Controlled Hydration/Dehydration Approaches

Starting MaterialReagents/ConditionsProduct StoichiometryReference
Scandium(III) oxideConcentrated Hydrochloric Acid, EvaporationHydrated Scandium(III) Chloride kuleuven.beacs.org
Anhydrous ScCl₃Controlled exposure to humidityScCl₃·nH₂O (n varies) chemeurope.com
ScCl₃·6H₂ODehydrationLower hydrates researchgate.net
Scandium MetalConcentrated Aqueous Hydrochloric Acid[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O researchgate.net

Solvothermal and Hydrothermal Synthetic Routes

Solvothermal and hydrothermal syntheses are powerful techniques for preparing crystalline materials from solutions under elevated temperatures and pressures. nih.gov These methods offer excellent control over the size, morphology, and crystallinity of the resulting products. In the context of scandium(III) chloride hydrates, these routes can facilitate the formation of specific hydrate phases that may not be accessible under ambient conditions.

Hydrothermal synthesis, which uses water as the solvent, can be particularly effective for crystallizing specific hydrates of scandium chloride. The temperature and pressure inside the autoclave influence the solubility of the scandium salt and the kinetics of crystal growth, allowing for the targeted synthesis of desired hydrate stoichiometries. While specific examples for scandium chloride hydrates are not extensively detailed in the provided results, the principles of hydrothermal synthesis of other metal hydrates suggest its applicability. nih.gov

Solvothermal synthesis, employing non-aqueous solvents, can be used to control the coordination environment around the scandium ion, potentially leading to the formation of mixed-ligand complexes or preventing the formation of highly hydrated species. nih.gov For example, the reaction of ScCl₃ with tetrahydrofuran (B95107) (THF) yields the THF-soluble complex ScCl₃(THF)₃, which is a key intermediate in organoscandium chemistry. wikipedia.org

Crystal Growth and Polymorphism of Scandium(III) Chloride Hydrates

The crystalline structure of scandium(III) chloride hydrates is a critical aspect that influences their physical and chemical properties. Understanding the factors that govern crystal growth and the potential for polymorphism is essential for controlling the final product.

Elucidation of Crystallization Kinetics and Mechanisms

The study of crystallization kinetics provides insights into the rate of crystal formation and the factors that influence it. For scandium(III) chloride hydrates, the mechanism of crystallization from aqueous solutions involves the hydration of the Sc³⁺ ion, followed by the nucleation and growth of the crystalline hydrate.

The hydrated scandium(III) ion in aqueous solution is known to coordinate with water molecules. researchgate.net X-ray absorption spectroscopy has been used to study the structure of hydrated scandium ion clusters and observe the stepwise reaction between scandium(III) chloride and water molecules. biosynth.com The formation of specific hydrate crystals from such solutions is a complex process influenced by factors such as supersaturation, temperature, pH, and the presence of impurities.

Recent studies have utilized ⁴⁵Sc NMR spectroscopy and DFT calculations to characterize the synthesized scandium chloride hydrates, such as ScCl₃·3H₂O and [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. iaea.orgresearchgate.net These techniques provide valuable information about the local environment of the scandium atoms within the crystal lattice, which is crucial for understanding the crystallization mechanism.

Influence of Reaction Parameters on Hydrate Phase Formation

The specific crystalline phase of a scandium(III) chloride hydrate that forms is highly sensitive to the reaction parameters. These parameters can dictate which polymorphic form is favored or whether a particular hydrate stoichiometry is produced.

Key Reaction Parameters:

Temperature: Temperature affects the solubility of scandium chloride and the kinetics of nucleation and crystal growth. For instance, a one-step rapid heating process has been used to prepare high-purity anhydrous ScCl₃, where the temperature for removing residual crystal water was a critical parameter. mdpi.com

Solvent: The choice of solvent can dramatically influence the resulting product. As seen in the dehydration of ScCl₃·6H₂O, using different organic solvents can lead to the isolation of various solvated complexes instead of a simple lower hydrate. researchgate.net

pH: The pH of the solution can affect the speciation of scandium in solution. For example, in hydrothermal fluids, scandium can form hydroxide (B78521) complexes at different pH values. researchgate.net

Concentration: The concentration of the scandium chloride solution will determine the level of supersaturation, a key driving force for crystallization.

The crystal structure of ScCl₃ itself is a layered BiI₃-type structure with octahedral scandium centers. wikipedia.org When hydrated, the coordination environment of the scandium ion changes. For example, in trans-[ScCl₂(H₂O)₄]Cl·2H₂O, the scandium is coordinated to two chloride ions and four water molecules. wikipedia.org The interplay of the aforementioned parameters determines which of these or other possible hydrate structures is formed.

Precursor Chemistry and Purity Control in Scandium(III) Hydrate Synthesis

The synthesis of high-purity scandium(III) chloride hydrate is fundamentally dependent on the choice of precursor materials and the stringent control of reaction conditions to prevent the formation of impurities. The primary challenge in its synthesis is the propensity of scandium chloride to hydrolyze, forming insoluble scandium oxychloride (ScOCl), which contaminates the final product. mdpi.com

The selection of precursors is the initial step in defining the synthetic route. Scandium(III) oxide (Sc₂O₃) is one of the most common and commercially available starting materials. mdpi.comkuleuven.be The synthesis process typically involves the dissolution of scandium oxide in concentrated hydrochloric acid. mdpi.comkuleuven.be Even low-purity grades of scandium oxide can be utilized as precursors in processes designed to yield high-purity scandium chloride. mdpi.com Alternatively, elemental scandium metal can be directly reacted with hydrogen chloride to produce scandium(III) chloride. chemeurope.com Research has also demonstrated the synthesis of scandium chloride hydrates starting from the reaction of elemental scandium (Sc(0)) with concentrated aqueous hydrochloric acid. researchgate.net

Table 1: Precursor Materials for Scandium(III) Chloride Hydrate Synthesis

Precursor MaterialChemical FormulaTypical ReagentReference
Scandium(III) OxideSc₂O₃Concentrated Hydrochloric Acid (HCl) mdpi.comkuleuven.be
Elemental ScandiumScHydrogen Chloride (HCl) chemeurope.comresearchgate.net

Purity control is a critical aspect of the synthesis, focusing on minimizing both metallic impurities and the products of hydrolysis. A significant advancement in this area is the development of a one-step rapid heating process designed to produce high-purity anhydrous scandium chloride, which can subsequently be hydrated. mdpi.com This method involves heating a mixture of scandium oxide and an auxiliary salt, such as ammonium (B1175870) chloride (NH₄Cl), in an inert atmosphere. mdpi.com The role of ammonium chloride is to create a reaction environment that suppresses the hydrolysis of scandium chloride. mdpi.com

Research findings indicate that the ratio of scandium oxide to ammonium chloride is a crucial parameter. An optimal mass ratio of m(Sc₂O₃):m(NH₄Cl) of 1:2.5 has been shown to significantly reduce the rate of scandium hydrolysis. mdpi.com

The kinetics of the dehydration process are also meticulously controlled. The heating rate must be sufficiently fast to vaporize the crystal water so it can be swiftly removed by a flow of inert gas, such as argon, thereby minimizing its contact time with scandium chloride. mdpi.com An optimized heating rate of 12 °C/min has been identified to yield a product with a minimal hydrolysis rate. mdpi.com The final temperature for removing residual crystal water is also a key factor, with studies indicating 400 °C as an effective temperature under specific conditions. mdpi.com Through the precise control of these parameters, a purity of 99.69% for anhydrous scandium chloride has been achieved, with a scandium hydrolysis rate as low as 1.19%. mdpi.com

Table 2: Optimized Conditions for High-Purity Anhydrous ScCl₃ Synthesis via Rapid Heating

ParameterOptimized ValueResultReference
Raw Material Ratio (m(Sc₂O₃):m(NH₄Cl))1:2.5Minimized hydrolysis rate mdpi.com
Heating Rate12 °C/minScandium hydrolysis rate of 1.86% mdpi.com
Final Temperature400 °CEffective removal of residual crystal water mdpi.com
Argon Flow7.5 L/minPurity of 99.69% and hydrolysis rate of 1.19% mdpi.com
Holding Time90 min

For the removal of metallic impurities, particularly from raw materials derived from ores or industrial waste, hydrometallurgical techniques such as solvent extraction are widely employed. nih.govmatec-conferences.org These methods are effective for the separation and purification of scandium from aqueous solutions containing other metal ions. nih.gov Iron is a common impurity found alongside scandium, and its separation is a key purification step. matec-conferences.org Specific organophosphorus extractants like di-2-ethylhexyl phosphoric acid (D2EHPA) and tributyl phosphate (B84403) (TBP) are used to selectively extract scandium ions. nih.govsemanticscholar.org The efficiency of these purification methods allows for the production of very high-purity scandium chloride hydrate, with commercially available grades reaching 99.999% purity. sigmaaldrich.comncelements.com Analytical techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EPMA) are used to confirm the crystalline quality and elemental purity of the final product. mdpi.com

Table 3: Typical Impurity Analysis in High-Purity (99.99%) Scandium Chloride Hydrate

Impurity Element OxideMaximum Concentration (%)Reference
La₂O₃<0.0005 ncelements.com
CeO₂<0.0005
Pr₆O₁₁<0.0005
Nd₂O₃<0.0005
Sm₂O₃<0.0005
Eu₂O₃<0.0005
Gd₂O₃<0.0005
Tb₄O₇<0.0005
Dy₂O₃<0.0005
Ho₂O₃<0.0005
Er₂O₃<0.0005
Tm₂O₃<0.0005
Yb₂O₃<0.0010
Lu₂O₃<0.0005
Y₂O₃<0.0005
Fe₂O₃0.0019 ncelements.com
SiO₂0.0036
CaO<0.005 ncelements.com

Sophisticated Structural Elucidation and Spectroscopic Characterization of Scandium 3+ ;trichloride;hydrate

Single-Crystal X-ray Diffraction Analysis of Scandium(3+);trichloride (B1173362);hydrate (B1144303) and its Coordination Sphere

The hydrated form of scandium chloride, specifically the hexahydrate (ScCl₃·6H₂O), has been characterized by X-ray crystallography. wikipedia.orgnih.gov The analysis reveals that the scandium(III) ion is octahedrally coordinated. wikipedia.org Interestingly, the coordination sphere is not exclusively composed of water molecules. Instead, the structure is best described as the salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org This indicates that two chloride ions are directly bonded to the scandium center, occupying trans positions in the octahedron, while four water molecules complete the inner coordination sphere. The remaining chloride ion and two water molecules are located in the crystal lattice but are not directly coordinated to the scandium ion. wikipedia.org

The heptahydrate form, ScCl₃·7H₂O, has also been characterized and found to contain a seven-coordinate scandium ion, [Sc(H₂O)₇]³⁺, with a pentagonal-bipyramidal geometry. researchgate.net This highlights the variability in the coordination environment of scandium depending on the degree of hydration.

Determination of Coordination Environment and Hydrogen Bonding Networks

The coordination environment of the scandium(III) ion in its hydrated chloride salts is a subject of detailed study. In aqueous solutions, X-ray scattering measurements suggest that the Sc³⁺ ion is surrounded by approximately seven water molecules in the first coordination shell at a distance of about 215 pm. acs.org However, in the solid state, as seen in the hexahydrate, the coordination number is six, with a mixed ligand sphere of chloride and water. wikipedia.org

A complex network of hydrogen bonds plays a critical role in stabilizing the crystal structure of scandium(3+);trichloride;hydrate. In trans-[ScCl₂(H₂O)₄]Cl·2H₂O, the coordinated and uncoordinated water molecules, along with the chloride ions, participate in extensive hydrogen bonding. These interactions link the individual complex cations and counter-ions into a three-dimensional supramolecular assembly. wikipedia.org Similarly, in a related compound, di-μ-hydroxido-bis-[triaqua(nitrato-κ²O,O')scandium(III)] dichloride, O-H···O and O-H···Cl hydrogen bonds are crucial in forming the extended network. nih.gov

Coordination Environment of Scandium in Hydrated Chloride Complexes
CompoundCoordination NumberGeometryCoordinating LigandsSc-O Bond Lengths (Å)Sc-Cl Bond Lengths (Å)Reference
trans-[ScCl₂(H₂O)₄]Cl·2H₂O6Octahedral4 H₂O, 2 Cl⁻-- wikipedia.org
[Sc(H₂O)₇]Cl₃7Pentagonal Bipyramidal7 H₂O2.095 (axial), 2.157-2.209 (equatorial)- researchgate.net
[Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂7Distorted Pentagonal Bipyramidal1 NO₃⁻, 2 OH⁻, 3 H₂O-- nih.gov

High-Resolution Structural Refinement and Charge Density Analysis

High-resolution X-ray diffraction allows for a more detailed analysis of the electron density distribution within the crystal, providing insights into the nature of chemical bonding. While specific high-resolution structural refinement and charge density analysis studies on this compound are not extensively reported in the provided search results, the principles of such analyses are well-established.

Charge density analysis would involve the precise measurement of X-ray diffraction intensities to model the electron density distribution throughout the unit cell. This can reveal subtle details about covalent versus ionic character of the Sc-Cl and Sc-O bonds, the polarization of electron density on the coordinated water molecules, and the nature of the hydrogen bonds. The scandium ion, Sc³⁺, has a formal charge of +3. vaia.com The electron configuration of scandium is [Ar] 3d¹4s², and in its +3 oxidation state, it has an empty 3d subshell, [Ar]3d⁰. wikipedia.orgdocbrown.info This lack of d-electrons influences its bonding and magnetic properties.

Neutron Diffraction Investigations for Hydronium Proton Localization

Neutron diffraction is a powerful technique for locating light atoms, particularly hydrogen, with high precision. This is because neutrons scatter off atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms. While a specific neutron diffraction study focused solely on hydronium proton localization in this compound was not found, the methodology is highly relevant for understanding the details of hydration and proton dynamics in such systems.

In hydrated metal salts, neutron diffraction can distinguish between coordinated water molecules (H₂O), lattice water molecules, and potentially the presence of hydronium ions (H₃O⁺) if the compound were to exhibit strong acidity in the solid state. The precise location of hydrogen atoms allows for an unambiguous determination of the hydrogen bonding network. nih.gov For instance, neutron diffraction studies on other hydrated systems have provided clear evidence for the geometry of the water molecules and the nature of their interactions. nih.gov A neutron diffraction study on ScD₁.₈ has been conducted to determine the mean-square displacements of scandium and deuterium. aps.org

Advanced Vibrational and Electronic Spectroscopic Probes for Structural and Electronic Insights

Spectroscopic techniques provide complementary information to diffraction methods, probing the vibrational and electronic energy levels of the compound.

Raman and Infrared Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is used to study the vibrational modes of molecules. For this compound, these techniques can identify the characteristic vibrations of the Sc-O and Sc-Cl bonds within the coordination sphere, as well as the vibrational modes of the water molecules.

Studies on aqueous solutions of scandium chloride have utilized Raman spectroscopy to investigate the formation of chloro complexes. researchgate.net The Raman spectrum of the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, in perchlorate (B79767) solution shows a polarized band at 442 cm⁻¹, assigned to the symmetric Sc-O stretching mode (ν₁). researchgate.net In scandium chloride solutions, the presence of chloro complexes is indicated by changes in the Raman spectrum. researchgate.net Far-infrared spectra of anhydrous ScCl₃ and its complexes have also been reported, providing information on the Sc-Cl stretching frequencies. rsc.org

Vibrational Frequencies of Scandium Complexes
ComplexVibrational ModeFrequency (cm⁻¹)Spectroscopic TechniqueReference
[Sc(H₂O)₆]³⁺ (in perchlorate solution)ν₁(a₁g) Sc-O stretch442Raman researchgate.net
[Sc(H₂O)₆]³⁺ (in perchlorate solution)ν₂(eg)410Raman researchgate.net
[Sc(H₂O)₆]³⁺ (in perchlorate solution)ν₅(f₂g)295Raman researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Scandium-Containing Species (e.g., ⁴⁵Sc NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the local environment of specific nuclei. ⁴⁵Sc NMR, in particular, is highly sensitive to the coordination environment of the scandium ion. huji.ac.il The chemical shift and the quadrupolar coupling constant are two key parameters obtained from ⁴⁵Sc NMR that provide structural information. nih.gov

Solid-state ⁴⁵Sc NMR studies have been performed on ScCl₃·6H₂O. nih.gov The quadrupolar coupling constant (Cq), which is sensitive to the symmetry of the electric field gradient around the nucleus, can distinguish between different coordination environments. For instance, a more symmetric environment leads to a smaller Cq value. nih.gov The ⁴⁵Sc NMR chemical shift covers a wide range, and different types of scandium compounds have characteristic chemical shift values. huji.ac.il For example, ⁴⁵Sc NMR has been used to study the complexation of scandium trichloride with various ligands. icm.edu.pl

⁴⁵Sc NMR Parameters for Selected Scandium Compounds
CompoundQuadrupolar Coupling Constant (Cq) (MHz)Isotropic Chemical Shift (δiso) (ppm)Reference
ScCl₃·6H₂O-- nih.gov
Sc(acac)₃3.9- nih.gov
Sc(NO₃)₃·5H₂O13.1- nih.gov
SCTH (ScCl₃·3H₂O) - Sc(1)2.0 ± 0.1- researchgate.net
SCTH (ScCl₃·3H₂O) - Sc(2)3.81 ± 0.05- researchgate.net
SCOH ([{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O)14.68 ± 0.05- researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, complementary techniques for investigating the electronic structure of materials. rsc.orgrsc.org While XPS provides information about the elemental composition and chemical states on the surface, XAS probes the local geometric and electronic structure in the bulk of the material. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) of scandium trichloride hydrate confirms the presence of scandium, chlorine, and oxygen (from the water of hydration). Analysis of the core level spectra reveals the oxidation states of the constituent elements. For scandium, the binding energy is consistent with the Sc³⁺ state, as it typically has no 3d electrons in its ground state in ionic compounds. rsc.orgresearchgate.net Studies on ScCl₃·6H₂O have shown distinct photoelectron peaks for scandium, chlorine, and oxygen, which can be monitored to observe chemical changes, such as fluorination reactions. researchgate.net The energy of the core electrons, probed by XPS, is a key piece of information for understanding the electronic transitions observed in XAS. rsc.org

X-ray Absorption Spectroscopy (XAS) provides detailed insight into the coordination chemistry of the scandium ion in its hydrated form. rsc.org The technique is sensitive to the local environment around the absorbing atom, making it ideal for studying the structure of hydrated ions in both crystalline solids and aqueous solutions. researchgate.netrsc.orgresearchgate.net Specifically, the X-ray Absorption Near Edge Structure (XANES) at the Sc K-edge provides information on the coordination geometry and the empty electronic states. minsocam.org The fine structure of the Sc K-edge reflects the nature of the chemical bond between scandium and its ligands. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) analysis of scandium trichloride solutions and crystalline hydrates has been used to determine the coordination number and bond distances of the hydrated Sc³⁺ ion. researchgate.netresearchgate.net These studies have shown that the coordination environment of scandium can vary. In crystalline heptahydrates, such as [Sc(OH₂)₇]Cl₃, the scandium ion is seven-coordinate with a pentagonal-bipyramidal geometry. researchgate.net In aqueous solutions, evidence suggests a higher coordination number, possibly eight, with a distorted bicapped trigonal prismatic geometry. researchgate.net

Detailed research findings from XAS studies on hydrated scandium ions are summarized in the table below.

TechniqueSample TypeCoordination Number (CN)GeometrySc-O Bond Distances (Å)
EXAFS/LAXS Acidic Aqueous Solution~8Distorted Bicapped Trigonal Prism2.17 (to 6 prism waters), 2.32 (to 1 capping water), ~2.5 (to 1 capping water) researchgate.net
X-ray Diffraction Crystalline Heptahydrate7Pentagonal BipyramidalAxial: 2.095; Equatorial: 2.157–2.209 researchgate.net

Electron Microscopy Techniques for Morphological and Microstructural Characterization

Electron microscopy techniques are indispensable for the characterization of materials at the micro- and nanoscale, providing direct visualization of particle morphology, surface topography, and internal structure. For crystalline powders like scandium trichloride hydrate, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer critical insights into the physical characteristics of the compound that are not accessible by spectroscopic or diffraction methods alone. mdpi.comresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of a material. In the analysis of scandium chloride, SEM is used to observe the microstructure, crystal habit, and particle size distribution of the synthesized powder. mdpi.com Studies on anhydrous scandium chloride prepared through specific processes have utilized SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), to confirm that the resulting material has good crystallization and a uniform composition. mdpi.com For the hydrated form, SEM would similarly be employed to assess the morphology of the crystals, providing visual evidence of their shape, size, and surface features, which are influenced by the conditions of crystallization and hydration.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Composition

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal microstructure, crystallinity, and nanoscale features of a material. rsc.org While detailed TEM studies focused specifically on the solid-state structure of scandium trichloride hydrate are not widely published, the technique's utility has been noted in related contexts. For instance, TEM has been used to observe the formation of very fine precipitates from solutions containing scandium chloride, indicating its capability to identify the onset of nucleation and characterize nanoscale particles that may form during chemical reactions or phase changes. researchgate.net This capacity for high-resolution imaging would allow for the direct visualization of the crystal lattice, the identification of defects or dislocations within the crystals, and the analysis of any nanoscale impurities or secondary phases present in the scandium trichloride hydrate sample.

Theoretical and Computational Investigations of Scandium 3+ ;trichloride;hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) has become a critical tool for investigating the properties of scandium compounds, offering a balance between computational cost and accuracy for systems with many electrons, like those involving transition metals. nih.gov It is employed to model the electronic structure, optimize molecular geometries, and predict spectroscopic properties of scandium trichloride (B1173362) hydrates.

DFT calculations are instrumental in determining the stable geometries of scandium trichloride hydrates. Scandium(III) is a hard Lewis acid and readily interacts with water molecules to form various aquo complexes. wikipedia.org In the solid state, one identified hydrate (B1144303) is the salt trans-[ScCl₂ (H₂O)₄]Cl·2H₂O, which features an octahedrally coordinated scandium center. wikipedia.org

Computational studies explore the energetic landscape of different hydration states. For the isolated hydrated scandium ion, [Sc(H₂O)ₙ]³⁺, DFT calculations have been performed for clusters with one to nine water molecules. acs.org These calculations show that the hexaaqua-scandium(III) ion, [Sc(OH₂)₆]³⁺, is a particularly stable configuration. acs.org The stability of the hexaaqua complex over a heptaaqua species, [Sc(OH₂)₇]³⁺, has been demonstrated, with the former being energetically favored. acs.org The calculated Sc-O bond length for the [Sc(OH₂)₆]³⁺ cluster is in good agreement with experimental values of approximately 2.18 Å. acs.org

Further studies using DFT investigated the adsorption of hydrated Sc³⁺ on mineral surfaces, identifying Sc(H₂O)₈³⁺ as an optimal adsorption configuration in that specific environment. researchgate.net The geometry of the hydrated ion can vary, with studies suggesting coordination numbers ranging from six to eight depending on the conditions. researchgate.net DFT calculations on the compound ScCl₃·3H₂O have also been performed to characterize its structure. researchgate.netrsc.org

Table 1: Selected Calculated and Experimental Bond Distances for Hydrated Scandium(III) Species

SpeciesMethodSc-O Bond Distance (Å)Sc-Cl Bond Distance (pm)Source(s)
[Sc(OH₂)₆]³⁺DFT (MP2 level)2.18N/A acs.org
Hydrated Sc³⁺ in aqueous solutionEXAFS2.17N/A researchgate.net
Aqueous ScCl₃ solutionX-ray Diffraction2.15264 researchgate.net
Monomeric ScCl₃ (gas phase)DFTN/A228.5 acs.org

This table is interactive. Click on the headers to sort.

The nature of bonding in hydrated scandium chloride is elucidated through analysis of electronic charge distribution. DFT studies, such as those employing Mulliken population analysis, provide insights into charge transfer between the scandium ion and the surrounding ligands (water and chloride). In studies of hydrated Sc³⁺ adsorbed on kaolinite (B1170537), charge density difference plots show significant electron accumulation between the scandium ion and the coordinating oxygen atoms of the water molecules, indicating covalent character in the Sc-O bonds. researchgate.net The charge transfer on a magnesium-doped kaolinite surface was found to be the most pronounced, suggesting enhanced interaction. researchgate.net

Frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the reactivity of the complex. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For organometallic complexes, DFT calculations are routinely used to determine these orbitals. researchgate.net In the context of hydrated scandium chloride, the LUMO is typically centered on the scandium ion, reflecting its Lewis acidic nature and susceptibility to nucleophilic attack. The HOMOs are generally associated with the lone pairs of the oxygen atoms in the water ligands or the chloride ions. The relative energies of these orbitals are influenced by the coordination environment and can be significantly affected by factors such as the presence of chloride ions in the first coordination sphere. diva-portal.org

DFT calculations are a powerful tool for predicting vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to validate computational models and assign spectral features. rsc.orgresearchgate.netumass.edursc.org For the hydrated scandium(III) ion, Raman spectroscopy has identified a strong, polarized band around 442 cm⁻¹, which is assigned to the totally symmetric Sc-O stretching mode (ν₁) of the [Sc(OH₂)₆]³⁺ octahedral core. acs.orgresearchgate.net Depolarized modes at approximately 295 cm⁻¹ and 410 cm⁻¹ are also observed. acs.org

Initial DFT calculations on a simple [Sc(OH₂)₆]³⁺ cluster showed a discrepancy with experimental frequencies, predicting values about 11% lower. acs.org This highlighted the importance of the environment surrounding the primary hydration shell. More sophisticated models that include a second hydration sphere, such as a [Sc(OH₂)₁₈]³⁺ cluster (denoted Sc[6+12]), yield calculated frequencies in excellent agreement with experimental data. researchgate.net For example, the calculated ν₁ Sc-O frequency for the Sc[6+12] cluster was found to be 447 cm⁻¹, very close to the experimental value of 442 cm⁻¹. researchgate.net This demonstrates that the inclusion of outer-sphere water molecules is crucial for accurately modeling the vibrational properties of the hydrated scandium ion.

Table 2: Experimental and Calculated Vibrational Frequencies for the Hexaaquascandium(III) Ion

Vibrational ModeExperimental Frequency (cm⁻¹) (Raman)Calculated Frequency (cm⁻¹) (DFT, Sc[6+12] model)Source(s)
ν₁(a₁g) (Sc-O stretch)442447 acs.orgresearchgate.net
ν₂(e₉)410- researchgate.net
ν₅(f₂g)295- researchgate.net
ν₃(f₁ᵤ) (IR active)460- acs.org

This table presents a comparison of key vibrational modes. The notation a₁g, e₉, etc., refers to the symmetry of the vibrations.

Molecular Dynamics (MD) Simulations for Hydration Dynamics and Solution Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of systems, providing a window into the dynamic processes of hydration and ion interactions in solution. nih.govrsc.org

MD simulations are essential for understanding the dynamics of water molecules in the hydration shells of the Sc³⁺ ion. The rate at which water molecules enter and leave the first coordination sphere is a key parameter that influences the reactivity of the ion. For trivalent lanthanide ions, which are chemically similar to Sc³⁺, QM/MM MD simulations have shown that water molecules in the first hydration shell have mean residence times (MRT) on the order of hundreds of picoseconds. For example, the MRT for water around La³⁺ was calculated to be 208 ps. bohrium.com

These simulations reveal the mechanisms of exchange, which can be associative, dissociative, or interchange in nature. Simulations of lanthanide ions show that for larger ions, an associative mechanism where an incoming water molecule joins the first shell before another one leaves is common. rsc.org For smaller, more charge-dense ions, a dissociative mechanism, where a water molecule must first leave to create a vacancy, is often favored due to steric crowding. rsc.org Given the small ionic radius of Sc³⁺, its water exchange is expected to be relatively slow and likely proceeds through a more dissociative pathway. Calculating these exchange rates can be achieved through reactive-flux molecular dynamics simulations. nih.gov

In aqueous solutions of scandium trichloride, the chloride ions can interact directly with the hydrated scandium ion. MD simulations, complemented by experimental data, are used to investigate the extent of this ion-pairing. nih.govresearchgate.net X-ray diffraction studies of concentrated scandium chloride solutions have provided clear evidence for the formation of contact ion pairs (CIPs), where the chloride ion is in direct contact with the Sc³⁺ ion. researchgate.net These studies determined an Sc³⁺—Cl⁻ contact distance of 264 pm. researchgate.net

The formation of these inner-sphere chloro complexes, such as [ScCl(H₂O)ₙ]²⁺, is also supported by Raman spectroscopy, which detects thermodynamically weak chloro complexes in ScCl₃ solutions. researchgate.net MD simulations can quantify the stability of these ion pairs by calculating the potential of mean force (PMF) along the Sc³⁺—Cl⁻ distance. The resulting radial distribution functions (RDFs) from these simulations show distinct peaks corresponding to contact ion pairs, solvent-separated ion pairs (SSIPs), and the broader solvent structure. researchgate.netresearchgate.net These simulations reveal that in concentrated solutions, anions may not form their own distinct hydration sphere and instead compete with water molecules for positions in the first coordination shell of the cation. researchgate.net

Ab Initio Molecular Orbital Calculations for Reaction Pathways and Thermochemistry

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics, have been instrumental in mapping the reaction pathways and understanding the thermochemistry of chloroaquascandium(III) complexes. These calculations model the species in the gas phase to provide insights into their intrinsic properties.

Reaction Pathways: The fundamental reaction pathway investigated is the sequential substitution of water (aqua) ligands by chloride ligands in the coordination sphere of the scandium(III) ion. A series of geometry, frequency, and energy calculations for various chloroaquascandium(III) complexes, with the general formula [ScClx(H2O)n-x]^(3-x)+, have been performed at high levels of theory, such as Møller-Plesset perturbation theory (MP2) with the 6-31+G* basis set. researchgate.net This systematic approach allows for a thorough examination of all species up to and including hexacoordinate complexes.

The calculations reveal the structural changes that occur as water molecules are replaced by chloride ions. For instance, in the case of the octahedral trihydrate, two distinct isomers can be formed: the facial (fac) and meridional (mer) isomers, depending on the arrangement of the three water and three chloride ligands. Computational studies can determine the relative stability of these isomers.

Thermochemistry: Thermochemical data, such as electronic binding energies and enthalpies, are critical outputs of ab initio calculations. These values help predict the stability of different hydrated species. Studies on scandium aqua clusters, Sc³⁺(H₂O)n, have been performed at the Hartree-Fock (HF) and MP2 levels of theory. researchgate.net

A key finding is that for the scandium(III) system, hexacoordination (six water molecules) is inherently more stable than heptacoordination (seven water molecules). researchgate.net The theoretical binding energy calculated for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, accounts for a significant portion (54–59%) of the experimentally determined hydration enthalpy of the scandium ion. researchgate.net To achieve better agreement with experimental data, calculations have shown the importance of including an explicit second hydration sphere, as in the Sc³⁺(H₂O)₁₈ cluster, which brings the predicted single-ion hydration enthalpy to approximately 89% of the experimental value. researchgate.net

The calculated bond lengths from these theoretical models can be compared with experimental data where available. For example, ab initio calculations predict Sc–Cl distances of 2.37 to 2.41 Å and Sc–O distances of 2.29 to 2.30 Å in certain chloro-aqua complexes, which compare favorably with experimental values from X-ray structures of related compounds. researchgate.net

Table 1: Calculated vs. Experimental Bond Lengths for Scandium Complexes
Complex TypeBondCalculated Distance (Å) at MP2 LevelExperimental Distance (Å)
Chloro-aqua Scandium(III)Sc—O2.29 - 2.30 researchgate.net2.165 - 2.257 researchgate.net
Chloro-aqua Scandium(III)Sc—Cl2.37 - 2.41 researchgate.net2.3686 - 2.4104 researchgate.net
Hexaaqua Scandium(III)Sc—O~2.18 researchgate.net2.18 (EXAFS data) researchgate.net

Computational Prediction of Novel Scandium(III) Chloride Hydrate Polymorphs and Coordination Geometries

While the de novo prediction of entirely novel crystal structures remains a significant challenge in computational chemistry, theoretical methods are extensively used to investigate and predict the properties of known polymorphs and various coordination geometries of scandium(III) chloride hydrate. These studies provide crucial insights that aid in the interpretation of experimental data.

Coordination Geometries: Computational studies have explored several coordination geometries for hydrated scandium(III) chloride. Density Functional Theory (DFT) calculations, often paired with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to characterize the local environment of scandium ions.

Heptacoordination: The maximally hydrated scandium chloride, ScCl₃·7H₂O, is isomorphous with the bromide version and features a heptacoordinate scandium ion, [Sc(OH₂)₇]³⁺. researchgate.net Quantum mechanical/molecular mechanics (QM/MM) simulations of aqueous Sc(III) solutions also propose a stable seven-coordinate structure, specifically a monocapped trigonal prism. researchgate.net

Octahedral Coordination: A well-characterized hydrate is trans-[ScCl₂(H₂O)₄]Cl·2H₂O, where the scandium ion is octahedrally coordinated by two chloride ions and four water molecules in a trans arrangement. wikipedia.org In the recently characterized trihydrate, ScCl₃·3H₂O, DFT calculations were essential for interpreting the experimental data. This polymorph contains two crystallographically distinct scandium sites, both of which are octahedrally coordinated but exist in different electronic environments. researchgate.net

Heptacoordination in Hydrolysis Dimers: DFT has also been applied to more complex species, such as the hydrolysis product [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. In this compound, the scandium site exhibits hepta-coordination, creating a less symmetric electronic environment compared to the octahedral sites in the trihydrate. researchgate.net

Polymorph Characterization: DFT calculations are pivotal in refining crystal structures obtained from X-ray diffraction (XRD) and in predicting spectroscopic properties. For ScCl₃·3H₂O, DFT calculations of the electric field gradient tensor were performed to understand the ⁴⁵Sc NMR spectra. researchgate.netresearchgate.net The results helped assign signals to the two distinct scandium sites and revealed that the calculations consistently overestimate the quadrupolar coupling constants. This discrepancy itself provides valuable information, suggesting the possibility of dynamic processes, such as the motion of crystal water, occurring on the NMR timescale. researchgate.net This synergy between computational prediction and experimental measurement is key to building a complete picture of the solid-state structures of scandium(III) chloride hydrates.

Table 2: Computationally Investigated Scandium(III) Chloride Hydrate Species
Compound/ComplexCoordination NumberCoordination GeometrySupporting Method(s)
[Sc(OH₂)₇]³⁺ in ScCl₃·7H₂O7(Not specified in source)XRD researchgate.net
Aqueous Sc(III)7Monocapped Trigonal PrismQM/MM Simulation researchgate.net
ScCl₃·3H₂O (2 sites)6OctahedralDFT, XRD, ⁴⁵Sc NMR researchgate.net
trans-[ScCl₂(H₂O)₄]⁺6OctahedralX-ray Crystallography wikipedia.org
[{Sc(H₂O)₅(μ-OH)}₂]⁴⁺7(Not specified in source)DFT, ⁴⁵Sc NMR researchgate.net

Reactivity, Derivatization, and Complexation Chemistry of Scandium Iii Chloride Hydrates

Hydrolysis and Aqueous Speciation of Scandium(III) Chloride Hydrates

When dissolved in water, scandium(III) chloride hydrate (B1144303) undergoes hydrolysis, and the scandium(III) ion exists as a hydrated species. nih.govresearchgate.net In strongly acidic aqueous solutions, the hydrated scandium(III) ion is primarily eight-coordinated, with a distorted bicapped trigonal prismatic geometry, formulated as [Sc(H₂O)₈]³⁺. nih.gov These studies, using X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS), revealed a mean Sc-O bond distance of 2.17(1) Å to six water molecules in the trigonal prism and 2.32(4) Å to one of the capping water molecules. nih.gov A second hydration sphere with approximately 12 water molecules is also present at a mean distance of 4.27(3) Å from the scandium ion. nih.govresearchgate.net

In less acidic, concentrated aqueous solutions, hydrolysis leads to the formation of a dimeric species, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, where two seven-coordinated scandium(III) ions are bridged by two hydroxide (B78521) ions. nih.govresearchgate.net The mean Sc-O bond distance in this dimer is 2.145 Å. nih.govresearchgate.net The formation of various scandium hydroxide complexes, such as Sc(OH)²⁺ and Sc(OH)₃⁰, has been identified, with their stability being dependent on pH and temperature. researchgate.net Unlike other rare earth elements, scandium does not form stable complexes with chloride ions in hydrothermal fluids; instead, hydroxide and fluoride (B91410) complexes are more significant in its aqueous geochemistry. researchgate.net

The hexahydrated scandium(III) ion, [Sc(H₂O)₆]³⁺, has been observed in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], with Sc-O distances of approximately 2.085(6) and 2.086(5) Å. nih.gov The reaction of elemental scandium with concentrated aqueous hydrochloric acid can also lead to the isolation of a dimeric hydroxo-bridged complex, [{Sc(H₂O)₅(μ-OH)}₂]⁴⁺Cl₄·2H₂O. researchgate.net

Anion Exchange and Ligand Substitution Reactions in Solution and Solid State

Scandium(III) chloride hydrate readily participates in anion exchange and ligand substitution reactions. The chloride ions in the coordination sphere can be replaced by other anions or neutral ligands. For instance, the reaction of scandium(III) chloride with tetrahydrofuran (B95107) (THF) yields the THF-soluble adduct ScCl₃(THF)₃, which is a valuable intermediate for the synthesis of organoscandium compounds. wikipedia.org

In the solid state, anion exchange can be used to synthesize various scandium compounds. The modification of [{Sc(H₂O)₅(μ-OH)}₂]⁴⁺Cl₄·2H₂O with inorganic acids like nitric acid, phosphoric acid, and sulfuric acid at room temperature leads to the formation of different complexes, demonstrating the lability of the chloride and water ligands. researchgate.net For example, with nitric acid, both {[(H₂O)₄Sc(κ²-NO₃)(μ-OH)]NO₃}₂ and [(H₂O)₄Sc(κ²-NO₃)₂]NO₃·H₂O can be formed depending on the reaction temperature. researchgate.net

The deep removal of impurity cations like Al³⁺, Fe³⁺, Ca²⁺, Zr⁴⁺, and Ti⁴⁺ from scandium chloride solutions can be achieved using a strong acid cation exchange resin. researchgate.net The selectivity of the resin for scandium is high, and the efficiency of the process is influenced by factors such as pH and the presence of complexing agents. researchgate.net

Design and Synthesis of Coordination Complexes with Diverse Ligands

The Lewis acidic nature of the Sc³⁺ ion makes scandium(III) chloride hydrate an excellent starting material for the synthesis of a wide array of coordination complexes with various organic and inorganic ligands. wikipedia.org

Preparation of Discrete Molecular Adducts

Discrete molecular adducts of scandium(III) chloride can be prepared by reacting it with Lewis bases. The reaction with THF, as mentioned earlier, produces ScCl₃(THF)₃. wikipedia.org Efforts to dehydrate scandium chloride hexahydrate using Lewis bases have led to the characterization of monohydrate solvates such as [ScCl₃(THF)₂(H₂O)]·THF and [ScCl₃(κ²-DME)(H₂O)], where DME is dimethoxyethane. researchgate.net The use of pyridine (B92270) as a solvent can result in the formation of a hydroxo-bridged dimer, [Sc(μ-OH)(Cl)₂(py)₂]₂. researchgate.net Scandium(III) chloride has also been converted to its dodecyl sulfate (B86663) salt, which acts as a Lewis acid-surfactant combined catalyst. wikipedia.org

Formation of Scandium-Organic Frameworks (Sc-MOFs) and Coordination Polymers

Scandium(III) chloride hydrate is a common precursor for the synthesis of scandium-organic frameworks (Sc-MOFs) and coordination polymers. rsc.orgbohrium.com These materials are constructed from scandium ions or clusters linked together by organic ligands. The choice of the organic linker and reaction conditions, such as solvothermal methods, allows for the design of frameworks with specific topologies and properties. bohrium.com

Examples of Sc-MOFs synthesized from scandium(III) chloride include those with 2,5-thiophenedicarboxylic acid and 2,2′-bipyridine-4,4′-dicarboxylic acid. bohrium.com For instance, the reaction with 2,5-thiophenedicarboxylic acid can yield [Sc(Tdc)(OH)]·H₂O. bohrium.com Similarly, two novel MOFs, [Sc₂(HCOO)₂(OH)₂(bpydc)]·2H₂O and [Sc(HCOO)(bdc)], have been synthesized using 2,2′-bipyridine-4,4′-dicarboxylate (bpydc²⁻) and terephthalate (B1205515) (bdc²⁻) ligands, respectively. bohrium.com

Coordination polymers of scandium have also been prepared using ligands like pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid, resulting in structures with one-dimensional double chains and two-dimensional brick-like networks. researchgate.net These materials have shown potential as catalysts, for instance, in the cyanosilylation of aromatic aldehydes. researchgate.net

Solid-State Transformations and Thermal Decomposition Pathways of Scandium(3+);trichloride (B1173362);hydrate

The thermal decomposition of scandium(III) chloride hydrate has been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The dehydration process occurs in a stepwise manner. For ScCl₃·6H₂O, the initial loss of water begins at temperatures between 55 and 110°C. osti.gov Further heating leads to the sequential formation of lower hydrates, such as the tetra- and di-aqua compounds. iaea.org

The complete dehydration of scandium chloride hydrate to anhydrous ScCl₃ is challenging due to the competing hydrolysis reaction, which can lead to the formation of scandium oxychloride (ScOCl). osti.govmdpi.com The final decomposition product upon heating in air is typically scandium oxychloride. osti.gov To obtain anhydrous scandium(III) chloride, specific methods are required, such as heating in a stream of hydrogen chloride gas or using dehydrating agents like thionyl chloride. google.com Another approach involves a one-step rapid heating process in an inert gas atmosphere to minimize hydrolysis. mdpi.com The temperature for removing residual crystal water and the heating rate are critical parameters in preventing the formation of ScOCl. mdpi.com

The table below summarizes the key transformations and products discussed:

Starting MaterialReagents/ConditionsProduct(s)Section
Scandium(III) chloride hydrateWater (strongly acidic)[Sc(H₂O)₈]³⁺5.1
Scandium(III) chloride hydrateWater (less acidic, concentrated)[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺5.1
Scandium(III) chloride hydrateTetrahydrofuran (THF)ScCl₃(THF)₃5.2, 5.3.1
[{Sc(H₂O)₅(μ-OH)}₂]⁴⁺Cl₄·2H₂ONitric Acid{[(H₂O)₄Sc(κ²-NO₃)(μ-OH)]NO₃}₂, [(H₂O)₄Sc(κ²-NO₃)₂]NO₃·H₂O5.2
Scandium(III) chloride hydrate2,5-thiophenedicarboxylic acid[Sc(Tdc)(OH)]·H₂O5.3.2
Scandium(III) chloride hydrate2,2′-bipyridine-4,4′-dicarboxylic acid[Sc₂(HCOO)₂(OH)₂(bpydc)]·2H₂O5.3.2
Scandium(III) chloride hydrateThermal decomposition in airScandium oxychloride (ScOCl)5.4
Scandium(III) chloride hexahydrateThionyl chloride, organic solvent, calcinationAnhydrous Scandium(III) chloride (ScCl₃)5.4

Catalytic Applications and Mechanistic Insights Involving Scandium 3+ ;trichloride;hydrate

Lewis Acid Catalysis in Organic Transformations

Scandium(III) chloride and its derivatives, like scandium(III) triflate, are recognized as highly effective Lewis acid catalysts in organic synthesis. researchgate.net Their ability to tolerate water and other protic solvents, a characteristic that distinguishes them from many traditional Lewis acids, makes them particularly valuable for a variety of reactions. researchgate.netslideshare.net The catalytic prowess of scandium(III) compounds stems from the high charge density of the Sc³⁺ ion, which allows for strong coordination to substrates, thereby enhancing their electrophilicity.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and scandium catalysts have proven to be powerful tools in this domain. researchgate.net Scandium(III) chloride and its triflate analogue catalyze a variety of C-C bond-forming reactions with high efficiency and selectivity. researchgate.net

Aldol (B89426) Reactions: Scandium(III) catalysts are effective in promoting aldol reactions, which are fundamental for creating complex molecules by forming carbon-carbon bonds. ontosight.ai For instance, scandium(III) chloride has been used in aldol-type reactions, and its dodecyl sulfate (B86663) salt has been investigated as a "Lewis acid-surfactant combined catalyst" for such transformations. wikipedia.org These catalysts often operate under mild conditions and exhibit high selectivity.

Friedel-Crafts Reactions: In Friedel-Crafts acylation and alkylation, essential for functionalizing aromatic rings, scandium(III) chloride is an effective catalyst. chemrxiv.org It enhances the electrophilicity of the acylating or alkylating agent, leading to high yields and selectivity, which is crucial for synthesizing compounds used in various industries, including pharmaceuticals and fragrances. Scandium(III) triflate, a related catalyst, is also widely used for these reactions. slideshare.net

Michael Addition: Scandium(III) chloride is extensively used to catalyze Michael addition reactions, a key method for forming C-C bonds between a nucleophile and an α,β-unsaturated carbonyl compound. The catalyst ensures high yields and accelerates the reaction rate, making it a valuable tool in the synthesis of bioactive compounds and their intermediates.

Cyclization Reactions: Scandium(III) chloride hydrate (B1144303) is a notable catalyst for Prins cyclization reactions, which are vital for constructing complex cyclic molecules from simpler starting materials. alfachemic.comchemicalbook.comsigmaaldrich.com Its ability to control the reaction conditions precisely makes it an indispensable tool in synthetic chemistry for developing novel compounds. alfachemic.com Scandium(III) triflate has also been shown to catalyze intramolecular cyclization reactions, for instance, in the synthesis of 6-chromanols from donor-acceptor cyclopropanes. researchgate.net

Reaction TypeCatalystSubstratesKey Features
Aldol Reaction Scandium(III) chloride, Scandium(III) dodecyl sulfateCarbonyl compoundsHigh selectivity, mild conditions. ontosight.aiwikipedia.org
Friedel-Crafts Reaction Scandium(III) chloride, Scandium(III) triflateAromatic rings, acyl/alkyl halidesHigh yields, reduced side reactions. slideshare.net
Michael Addition Scandium(III) chlorideα,β-unsaturated carbonyls, nucleophilesHigh yields, improved reaction speed.
Prins Cyclization Scandium(III) chloride hydrateAldehydes, alkenesEfficient formation of cyclic structures. alfachemic.comchemicalbook.com
Intramolecular Cyclization Scandium(III) triflateDonor-acceptor cyclopropanesSynthesis of complex heterocycles like 6-chromanols. researchgate.net

The synthesis of heterocyclic compounds is of great importance in medicinal chemistry and materials science. Scandium(III) catalysts have demonstrated significant utility in this area. For example, a chiral N,N'-dioxide/Sc(III) catalyst has been successfully employed in an asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce benzimidazoles with chiral side chains in excellent yields and high enantioselectivity. researchgate.net Furthermore, scandium(III) triflate has been used to catalyze the synthesis of benzodioxanes. researchgate.net These examples highlight the potential of scandium catalysts to facilitate the construction of complex and functionally diverse heterocyclic frameworks.

Understanding the mechanism of scandium-catalyzed reactions is crucial for optimizing existing methods and designing new, more efficient catalysts. Density Functional Theory (DFT) calculations have been a powerful tool in this endeavor.

For example, in the scandium-catalyzed asymmetric homologation of ketones with diazo compounds, DFT studies revealed that the trans influence of counterions affects the coordination mode of the ketone to the scandium(III) center, which in turn controls the stereoselectivity of the reaction. researchgate.netnih.gov The reaction is believed to proceed through the nucleophilic attack of the diazo compound on the activated ketone, followed by a 1,2-migration and release of nitrogen gas. researchgate.net

In the hydroaminoalkylation of olefins with amines catalyzed by scandium complexes, DFT calculations have shown that the reaction proceeds via the generation of an active amine-coordinated η²-azametallacyclic species, followed by olefin insertion and C-H bond activation of another amine. acs.org These studies indicated that electronic factors are critical in determining the regioselectivity of the reaction. acs.org

Mechanistic investigations into the scandium-catalyzed hydroboration of alkynes and alkenes have suggested that the reaction proceeds in a syn fashion through a σ-bond metathesis between an alkenyl scandium species and the hydroborating agent. rsc.org

Role in Polymerization Catalysis and Material Synthesis

Beyond small molecule synthesis, scandium catalysts play a significant role in the production of polymers and advanced materials. Their unique electronic properties and coordination chemistry allow for precise control over polymerization processes.

Scandium-based catalysts have shown remarkable ability to control the stereochemistry of polymerization reactions, leading to polymers with specific tacticities and, consequently, desirable physical properties.

A notable example is the regio-, diastereo-, and stereoregular cyclopolymerization of ether- and thioether-functionalized 1,6-heptadienes using a half-sandwich scandium catalyst. acs.orgnih.govsigmaaldrich.com The polymerization of 4-benzyloxy-1,6-heptadiene yielded a cyclic polymer with predominantly cis-substituted ethylenecyclopentane microstructures in an isospecific manner. acs.orgnih.gov In contrast, the polymerization of 4-phenylthio-1,6-heptadiene produced a polymer with trans-1,4-cis-ECP units and high isotacticity. acs.orgnih.gov DFT calculations suggested that interactions between the scandium atom and the heteroatom in the diene monomer are crucial for this high level of regio- and stereocontrol. acs.orgnih.gov

Furthermore, cationic scandium precursors bearing quinolyl aniline (B41778) ligands have been developed for the highly active and syndioselective polymerization of styrene. acs.org The addition of aluminum trialkyls to these systems significantly improved catalytic performance, achieving high activity and syndioselectivity through a chain-end control mechanism. acs.org Half-sandwich scandium catalysts have also been used for the coordination copolymerization of diphenylphosphinostyrenes and isoprene, affording phosphine-functionalized alternating and block copolymers with controlled regio- and stereochemistry. rsc.org

Polymerization TypeCatalyst SystemMonomer(s)Key Outcome
Cyclopolymerization Half-sandwich scandium catalystFunctionalized 1,6-heptadienesHigh regio-, diastereo-, and stereoselectivity. acs.orgnih.gov
Styrene Polymerization Cationic scandium with quinolyl aniline ligandsStyreneHigh activity and syndioselectivity. acs.org
Copolymerization Half-sandwich scandium catalystDiphenylphosphinostyrenes and isopreneAlternating and block copolymers with controlled microstructure. rsc.org

To enhance the practical utility of scandium catalysts, particularly in terms of recyclability and use in continuous flow processes, significant effort has been directed towards the development of heterogeneous and supported catalysts. researchgate.netnih.gov

One approach involves immobilizing scandium catalysts on a polymer support. A polymer-supported scandium catalyst has been developed that shows high activity in water for various Lewis acid-catalyzed reactions, including allylation. nih.gov This catalyst could be quantitatively recovered by simple filtration, demonstrating a key advantage of heterogeneous systems. nih.gov

Another innovative strategy involves the creation of chiral heterogeneous scandium catalysts stabilized by strong noncovalent interactions between scandium complexes and heteropoly acids supported on functionalized silica. researchgate.net These catalysts have been successfully applied to asymmetric Friedel-Crafts reactions under continuous flow conditions, showcasing their potential for industrial applications. researchgate.net The design of such well-defined single-site heterogeneous catalysts often relies on principles of surface organometallic chemistry, where organometallic precursors are reacted with the surface of an oxide support. kaust.edu.sa

Applications in Fine Chemical and Pharmaceutical Intermediate Synthesis

The compound Scandium(3+);trichloride (B1173362);hydrate (ScCl₃·nH₂O) has emerged as a potent and versatile Lewis acid catalyst in organic synthesis. Its high reactivity, tolerance to water in certain reactions, and ability to be used in catalytic amounts make it an attractive option for constructing complex molecular architectures, particularly those relevant to fine chemicals and pharmaceutical intermediates. The catalytic prowess of the scandium(III) ion is central to its function, activating substrates and facilitating key bond-forming reactions under mild conditions. researchgate.netscandium.org This section details its application in several cornerstone synthetic transformations.

Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for carbon-carbon bond formation. Scandium(III) catalysts have proven highly effective in promoting these reactions, particularly in the synthesis of complex heterocyclic structures like indoles, which are prevalent in pharmacologically active molecules. scandium.org

Research has demonstrated that scandium(III) chloride effectively catalyzes the conjugate addition of indoles and pyrrole (B145914) to α,β-unsaturated carbonyl compounds, achieving high yields. scandium.org In the pursuit of stereochemical control, chiral ligands are often employed in conjunction with a scandium(III) source. For instance, a highly efficient asymmetric Michael addition of various indole (B1671886) derivatives to 2-cinnamoylpyridine 1-oxides has been developed using a chiral scandium(III) complex. This system, utilizing a scandium triflate (Sc(OTf)₃) precursor with an enlarged Salen-type ligand, provides access to chiral 3-substituted indole intermediates with exceptional yields and enantioselectivity. researchgate.netmdpi.com The results highlight the capacity of the scandium(III) center to orchestrate a highly organized transition state, leading to superior stereocontrol.

Table 1: Scandium(III)-Catalyzed Asymmetric Michael Addition of Indoles to an Enone researchgate.net

This table summarizes the results for the asymmetric Michael addition of various substituted indoles to (E)-2-(3-phenylacryloyl)pyridine 1-oxide, catalyzed by a chiral Scandium(III) complex. The catalyst system consisted of 5 mol% Sc(OTf)₃ and 6 mol% of a specific chiral ligand (L2).
EntryIndole Substituent (R)ProductYield (%)ee (%)
1H3-(1-Oxido-2-pyridinyl)-1,3-diphenyl-1-propanone9998
25-MeO3-(5-Methoxy-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one9999
35-Cl3-(5-Chloro-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one9298
45-Br3-(5-Bromo-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one9198
56-Cl3-(6-Chloro-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one9097
67-Me3-(7-Methyl-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one9999

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, forming aryl ketones that are crucial building blocks for pharmaceuticals and other fine chemicals. scandium.org Traditionally, this reaction requires more than a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which generates significant waste. libretexts.orgorganic-chemistry.org The use of catalytic quantities of water-tolerant Lewis acids represents a significant process improvement.

Scandium(III) salts, including the triflate and chloride, have been identified as exceptionally active catalysts for this transformation. scandium.orgoup.com They can efficiently catalyze the acylation of electron-rich aromatic compounds such as anisole, thioanisole, and mesitylene (B46885) using acid anhydrides as the acylating agent. oup.com The reactions proceed smoothly under relatively mild conditions to afford the corresponding aromatic ketones in high yields, demonstrating the utility of scandium catalysts in producing valuable intermediates while minimizing catalyst loading. oup.com

Table 2: Scandium(III)-Catalyzed Friedel-Crafts Acylation of Aromatic Compounds oup.com

This table illustrates the scope of the Friedel-Crafts acylation of various aromatic compounds with acetic anhydride, catalyzed by Scandium(III) triflate (Sc(OTf)₃) in nitromethane.
EntryAromatic CompoundCatalyst (mol%)Time (h)ProductYield (%)
1AnisoleYb(OTf)₃ (10)44-Methoxyacetophenone93
2AnisoleSc(OTf)₃ (1)0.54-Methoxyacetophenone90
3ThioanisoleSc(OTf)₃ (5)44-(Methylthio)acetophenone88
4VeratroleSc(OTf)₃ (5)43,4-Dimethoxyacetophenone99
5MesityleneSc(OTf)₃ (5)42,4,6-Trimethylacetophenone83
6TolueneSc(OTf)₃ (20) + LiClO₄ (20)44-Methylacetophenone51

Aldol and Prins-Type Reactions

Beyond the aforementioned reactions, Scandium(3+);trichloride;hydrate serves as an effective catalyst for other critical carbon-carbon bond-forming reactions.

Aldol Reactions: This reaction creates complex molecules by forming a new C-C bond between a carbonyl compound and an enol or enolate. Scandium(III) chloride catalyzes these reactions under mild conditions, offering high selectivity, which is invaluable for the synthesis of intricate intermediates for pharmaceuticals and fine chemicals. scandium.org For instance, scandium(III) chloride has been converted into a Lewis acid-surfactant combined catalyst (LASC), which promotes aldol-type reactions of silyl (B83357) enol ethers with aldehydes in aqueous media, showcasing its adaptability to green chemistry principles. acs.org

Prins Cyclization: The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by capture of a nucleophile, often leading to the formation of cyclic ethers like tetrahydropyrans. These structural motifs are common in a vast array of natural products. Scandium(III) chloride hydrate is utilized as a catalyst to facilitate Prins cyclization reactions, enabling the construction of complex cyclic systems from simpler starting materials. The Lewis acidic scandium ion activates the carbonyl group, initiating the cyclization cascade under controlled conditions.

Materials Science and Engineering Applications Utilizing Scandium 3+ ;trichloride;hydrate As a Precursor

Precursor for Advanced Ceramic Materials and Nanomaterials

Scandium(3+);trichloride (B1173362);hydrate (B1144303) is a key starting material for producing advanced ceramic and nanomaterials due to its high purity and solubility. americanelements.comsamaterials.com These characteristics allow for precise control over the composition and structure of the final materials, which is crucial for their performance in specialized applications.

Scandium(III) oxide (Sc₂O₃), or scandia, is a high-performance ceramic material with applications in high-temperature systems, electronic ceramics, and glass compositions. scandium.org Scandium(3+);trichloride;hydrate serves as a convenient precursor for the synthesis of scandia. The process typically involves the thermal decomposition of the hydrate or its conversion to an intermediate compound like scandium hydroxide (B78521) or oxalate, followed by calcination at elevated temperatures to yield high-purity scandia powder. google.com

The synthesis of anhydrous scandium trichloride from its hydrated form is a critical intermediate step for certain applications. One patented method involves reacting scandium trichloride hexahydrate with thionyl chloride and an organic solvent, followed by calcination. google.com This process effectively removes water molecules, which can be detrimental in subsequent high-temperature syntheses, preventing the formation of undesirable byproducts like scandium oxychloride. google.com The resulting anhydrous scandium trichloride can then be used to produce high-purity scandia.

Mixed scandium oxides, where scandium is combined with other metal oxides, are also synthesized using this compound. These materials often exhibit unique properties not found in the individual components. For example, scandia-stabilized zirconia (ScSZ) is a prominent solid oxide fuel cell (SOFC) electrolyte material known for its high ionic conductivity. The synthesis of such mixed oxides often involves co-precipitation or sol-gel methods, where this compound is dissolved along with salts of the other constituent metals, followed by controlled precipitation and thermal treatment.

This compound is instrumental in the fabrication of scandium-doped functional ceramics, where small amounts of scandium are introduced into a host ceramic matrix to enhance its properties. The addition of scandium can significantly improve electrical conductivity, thermal stability, and mechanical strength. researchgate.net

One of the most significant applications of scandium doping is in zirconia-based ceramics. Scandia-stabilized zirconia exhibits superior ionic conductivity compared to more common yttria-stabilized zirconia (YSZ), making it a highly sought-after material for SOFC electrolytes. researchgate.net The fabrication process often starts with dissolving this compound and a zirconium salt in a suitable solvent, followed by a co-precipitation or sol-gel route to create a homogeneous precursor powder. This powder is then processed and sintered to form the final dense ceramic component.

Another area of interest is the doping of aluminum nitride (AlN) with scandium to create ScAlN thin films. These films exhibit enhanced piezoelectric properties, making them suitable for applications in radio frequency filters and microelectromechanical systems (MEMS). The fabrication of these films can involve physical vapor deposition (PVD) or chemical vapor deposition (CVD) techniques, where a scandium precursor derived from this compound is used.

Table 1: Properties of Scandia (Sc₂O₃)

Property Value
Chemical Formula Sc₂O₃
Appearance White Solid
Melting Point 2,485 °C
Theoretical Density 3.86 g/cm³
Crystal Structure Cubic
Band Gap 6.0 eV

Data sourced from Stanford Advanced Materials scandium.org

Optoelectronic and Luminescent Materials Development

The unique electronic structure of the scandium ion makes it a valuable component in the development of advanced optoelectronic and luminescent materials. This compound serves as a high-purity source of scandium for these applications. samaterials.com

Scandium plays a crucial role in the synthesis of phosphors, which are materials that exhibit luminescence. It can be incorporated into the host lattice of a phosphor or used as a dopant to enhance its luminescent properties. The introduction of scandium can modify the crystal field environment of the luminescent centers, leading to changes in the emission wavelength and intensity. researchgate.net

For instance, in cerium-doped phosphors, the incorporation of scandium can lead to a red-shift and broadening of the emission spectra, which is beneficial for creating white light-emitting diodes (W-LEDs) with an improved color rendering index. researchgate.net The synthesis of these phosphors often involves a solid-state reaction method where this compound is mixed with other precursors and fired at high temperatures. The solubility of this compound allows for homogeneous mixing of the starting materials, which is essential for achieving uniform doping and optimal luminescent performance. americanelements.com

Research has also explored the use of scandium in enhancing the afterglow properties of phosphors. By creating suitable electron traps in the phosphor material, the duration and intensity of the afterglow can be significantly improved.

This compound is a precursor for the development of scandium-containing laser crystals and other optical devices. samaterials.com Scandium can be incorporated into various host materials, such as garnets, to create laser media with desirable properties.

One notable example is the yttrium-scandium-gallium garnet (YSGG) laser, often doped with erbium and chromium (Er,Cr:YSGG). samaterials.com These lasers have found applications in dentistry and medicine. The synthesis of the laser crystals involves growing them from a melt containing the constituent oxides, including scandia derived from this compound.

Scandium is also used in the fabrication of high-intensity discharge (HID) lamps, often referred to as "stadium" lights. scandium.org Scandium iodide, which can be synthesized from this compound, is added to the lamp's arc tube. The scandium iodide vaporizes at the high operating temperature and emits a broad spectrum of light, resulting in a high-intensity white light source with excellent color rendering.

Table 2: Applications of Scandium in Optoelectronics and Luminescence

Application Role of Scandium Precursor
White LEDs Enhances luminescence and color rendering in phosphors. researchgate.net This compound
Lasers (e.g., Er,Cr:YSGG) Component of the host crystal (YSGG). samaterials.com This compound
High-Intensity Lamps Component of the light-emitting halide vapor. scandium.org This compound

Advanced Battery Technologies and Energy Storage Applications

Scandium is emerging as a critical element in the development of next-generation battery technologies, particularly in the realm of solid-state batteries. eurekalert.orgazom.com this compound can serve as a starting material for synthesizing the scandium-containing components used in these advanced energy storage devices. alfachemic.com

The primary motivation for developing solid-state batteries is to improve safety by replacing the flammable liquid electrolytes found in conventional lithium-ion batteries. eurekalert.org Scientists are also aiming to increase the energy density of these batteries. Scandium has been shown to play a vital role in creating new solid electrolytes with superior properties.

Recent research has led to the discovery of a new solid electrolyte composed of lithium, scandium, indium, and chlorine. eurekalert.org This chloride-based electrolyte exhibits high ionic conductivity for lithium ions while having low electronic conductivity, a crucial combination for a well-functioning battery. This material has demonstrated stable operation at high voltages (above 4 volts) for over a hundred cycles, making it compatible with existing high-performance cathode materials. eurekalert.org The synthesis of such electrolytes can involve processes where this compound is a key scandium source.

In another breakthrough, researchers have enhanced the conductivity of solid-state batteries by partially substituting lithium with scandium in a lithium antimonide compound. azom.com This substitution creates vacancies in the crystal lattice, which allows lithium ions to move more freely and rapidly, leading to a significant increase in ionic conductivity. This new material, composed of scandium, antimony, and lithium, has shown promise for improving the charging and discharging rates of solid-state batteries. azom.com

The use of scandium-containing materials is not limited to electrolytes. They are also being investigated as additives in electrodes to improve their performance and stability. Materials that conduct both ions and electrons are particularly well-suited for this purpose. azom.com

Table 3: Scandium in Advanced Battery Materials

Material Composition Role of Scandium Benefit
Solid Electrolyte Lithium, Scandium, Indium, Chlorine Component of the electrolyte High ionic conductivity, stability at high voltage. eurekalert.org
Solid Electrolyte Lithium, Antimony, Scandium Creates vacancies in the crystal lattice Enhanced lithium-ion transport. azom.com

Electrolyte Components and Performance Enhancement

In the quest for safer, more powerful batteries, solid-state electrolytes are a key area of research, and scandium plays a pivotal role in their development. This compound is an important precursor for creating advanced chloride-based solid electrolytes. wikipedia.org These materials are gaining attention for their potential to overcome the flammability risks associated with the liquid electrolytes used in conventional lithium-ion batteries. ereztech.commdpi.com

Chloride-based solid electrolytes are noted for their high ionic conductivity, good mechanical flexibility, and stability at high voltages, making them compatible with the high-capacity cathode materials essential for next-generation batteries. wikipedia.org Research has shown that incorporating scandium into the electrolyte composition can significantly enhance performance. For instance, in a novel electrolyte composed of lithium, scandium, indium, and chlorine, the partial substitution of indium with scandium resulted in a material with higher lithium-ion conductivity and lower electronic conductivity. ereztech.commdpi.com This combination is crucial for creating an all-solid-state battery that can operate stably at high voltages (above 4 volts) and endure thousands of charging cycles. ereztech.com The lower electronic conductivity helps to establish a clean and stable interface between the cathode and the electrolyte, which is a key factor for long-lasting performance. ereztech.commdpi.com

The development of these advanced electrolytes often involves doping or creating complex compounds where scandium is a key ingredient. For example, doping Li₃ScCl₆ with elements like zirconium or hafnium has been shown to improve ionic conductivity and widen the electrochemical window, making the electrolyte suitable for 4V-class cathode materials. This compound can serve as the scandium source in the synthesis of these materials, which are typically prepared through methods like ball milling and solid-state reactions. researchgate.net

Table 1: Performance of Scandium-Containing Solid-State Electrolytes

Electrolyte CompositionKey FeatureReported Performance MetricSource
Lithium Scandium Indium ChlorideSc substitution for InStable cycling >100 cycles at >4V ereztech.commdpi.com
Lithium Yttrium/Scandium ChlorideUse of Sc as a key componentHigh ionic conductivity and stability wikipedia.org
Zr/Hf-doped Li₃ScCl₆Doping to enhance propertiesIonic conductivity of 1.25 mS/cm researchgate.net
Lithium Antimony ScandiumSc-induced vacancies>30% faster Li-ion transport azom.comess-news.com

Electrode Material Precursors for Next-Generation Batteries

This compound is also a valuable precursor for developing advanced electrode materials, particularly cathodes, for next-generation lithium-ion batteries (LIBs). The introduction of scandium, either as a dopant or as a primary component, can significantly improve the stability, energy density, and charge/discharge rates of electrode materials. scandiummining.comresourceworld.com

One significant area of research is the use of scandium to stabilize cathode materials, allowing for the reduction or elimination of cobalt, which is expensive and has supply chain concerns. resourceworld.com Scandium doping has been successfully applied to lithium nickel manganese oxide (LNMO) and lithium manganese oxide (LMO) cathodes. In a study on Sc³⁺-doped spinel lithium manganese oxide (LiMn₂-ₓScₓO₄), materials were fabricated using a high-temperature solid-state reaction, for which scandium trichloride could be a suitable precursor. The research found that an appropriate amount of scandium doping did not alter the fundamental spinel structure but improved particle size and, crucially, enhanced cycling stability. The optimized composition, LiMn₁.₉₄Sc₀.₀₆O₄, exhibited a capacity loss of only 12.1% over 300 cycles at a high rate of 10 C, a significant improvement over the undoped material. researchgate.net This stabilization is attributed to scandium's ability to mitigate the dissolution of manganese into the electrolyte, a common failure mechanism in LMO cathodes. researchgate.net

Table 2: Impact of Scandium on Cathode Material Performance

Cathode MaterialRole of ScandiumKey ImprovementSource
LiMn₂-ₓScₓO₄Dopant (Sc³⁺)Improved cycling stability (12.1% capacity loss over 300 cycles) researchgate.net
Lithium Nickel Manganese Oxide (LNMO)Stabilizing DopantHigher working potential, energy density, and charge rates scandiummining.comresourceworld.com
Scandium Disulfide (ScS₂)Primary ComponentHigh theoretical voltage (>4.5 V) and capacity (182.99 mAh/g) rsc.org
Composite ElectrodesAdditiveEnhanced ion and electron conductivity azom.comess-news.com

Magnetic Materials and Spintronics Research

Beyond energy storage, this compound is a precursor for synthesizing materials with unique magnetic properties relevant to spintronics. Spintronics is a field that aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry information, promising devices with lower power consumption and higher processing speeds. scandiummining.com

Scandium is typically considered non-magnetic, yet its introduction into certain alloys can unexpectedly and significantly enhance their magnetic properties. scandium.org A notable example is the (Gd₁-ₓScₓ)₅Ge₄ alloy system. Research demonstrated that replacing a portion of the strongly magnetic gadolinium with scandium enhances the ferromagnetic interactions. This counterintuitive finding is attributed to the unique role of scandium's 3d¹ electrons in mediating the magnetic coupling between gadolinium atoms. The scandium substitution was found to increase the Curie temperature (the temperature below which a material is ferromagnetic) and improve the reversibility of the material's magnetostructural transformation, which is a key property for applications like magnetic refrigeration (magnetocaloric effect). scandium.org

In the field of spintronics, researchers are exploring scandium-based Heusler alloys. First-principle studies of novel ternary half-Heusler alloys like ScMnGe and ScFeGe have shown them to possess strong ferromagnetic characteristics and a metallic nature in both spin-up and spin-down channels. nih.gov These properties are essential for spintronic devices. The calculations predict exceptionally high Curie temperatures for these materials (2177 K for ScMnGe and 1656 K for ScFeGe), indicating robust ferromagnetic stability. nih.gov this compound can be used as a precursor to synthesize these and other scandium-containing alloys through metallurgical processes.

Table 3: Magnetic Properties of Scandium-Containing Alloys

Alloy SystemRole of ScandiumKey FindingPotential ApplicationSource
(Gd₁-ₓScₓ)₅Ge₄Substitutional ElementEnhances ferromagnetic interactions, increases Curie TemperatureMagnetic Refrigeration scandium.org
ScMnGePrimary ComponentStrong ferromagnetism, predicted Curie Temperature of 2177 KSpintronics nih.gov
ScFeGePrimary ComponentStrong ferromagnetism, predicted Curie Temperature of 1656 KSpintronics nih.gov

Environmental Chemistry and Sustainability Aspects of Scandium 3+ ;trichloride;hydrate

Scandium Recovery and Recycling Technologies from Waste Streams

The increasing demand for scandium in various high-tech applications, such as solid oxide fuel cells (SOFCs) and high-strength aluminum alloys, has spurred the development of technologies to recover this critical element from industrial waste streams. coherent.comriotinto.com Since scandium is often found in low concentrations and not in primary mineral deposits, its recovery from byproducts of other mineral processing is crucial. riotinto.come3s-conferences.org Industrial residues like bauxite (B576324) residue (red mud) from alumina (B75360) production, waste from titanium dioxide manufacturing, and coal fly ash represent significant secondary sources of scandium. riotinto.come3s-conferences.orgmdpi.com

A variety of hydrometallurgical and pyrometallurgical techniques are employed for scandium recovery. nih.govmdpi.com Hydrometallurgical processes, which are generally more common, involve leaching, solvent extraction (SX), ion exchange (IX), and precipitation. nih.govmdpi.comnih.gov

Solvent Extraction (SX) is a widely used method for separating and purifying scandium from aqueous solutions due to its high efficiency and scalability. mdpi.comresearchgate.net Organophosphorus compounds like bis(2-ethylhexyl) phosphoric acid (D2EHPA) and tributyl phosphate (B84403) (TBP) are effective extractants. nih.govmdpi.com The process involves mixing the scandium-containing leachate with an organic solvent containing the extractant, which selectively binds to the scandium ions, transferring them to the organic phase. researchgate.net

Ion Exchange (IX) has emerged as a promising technology, particularly for recovering scandium from acidic leach solutions. e3s-conferences.orgresearchgate.net This method utilizes resins, such as those with sulfonic or carboxylic acid functional groups, that selectively adsorb scandium ions from the solution. researchgate.net

Precipitation is another key step in scandium recovery, where scandium is precipitated from the solution as an insoluble compound, such as scandium hydroxide (B78521) or scandium oxalate. nih.gov This method is often used after initial concentration steps like SX or IX. nih.gov

Pyrometallurgical processes , such as sulfation-roasting-leaching, can also be used, often in combination with hydrometallurgical steps, to break down the initial waste material and make the scandium more accessible for leaching. mdpi.com

Researchers are continuously working to improve the efficiency and environmental footprint of these recovery processes. e3s-conferences.org For example, a patented Selective-Ion Recovery (SIR) process has been developed to cost-effectively extract scandium from low-concentration solutions. coherent.com Another innovative approach involves using highly diluted acid to selectively leach scandium from red mud, minimizing the co-extraction of other elements like iron. researchgate.net The development of zero-waste technologies that allow for the comprehensive utilization of industrial residues is a key goal, aligning with the principles of a circular economy. mdpi.comnih.gov

Summary of Scandium Recovery Technologies from Waste Streams
TechnologyDescriptionWaste Stream ExamplesKey Research Findings
Solvent Extraction (SX)Separation based on the differential solubility of scandium complexes in aqueous and immiscible organic phases. mdpi.comresearchgate.netBauxite residue leachates, titanium dioxide waste acid. e3s-conferences.orgresearchgate.netOrganophosphorus extractants like D2EHPA and TBP show high extraction efficiency. nih.govmdpi.com Synergistic extraction systems are being developed to improve selectivity. nih.gov
Ion Exchange (IX)Selective removal of scandium ions from solution using solid resin materials. researchgate.netAcidic leach solutions from various industrial wastes. e3s-conferences.orgresearchgate.netEffective for recovering low concentrations of scandium. e3s-conferences.org Strong acidic cation exchange resins are commonly used. researchgate.net
PrecipitationSeparation of scandium from solution by converting it into an insoluble solid. nih.govPregnant leach solutions after SX or IX. nih.govCo-precipitation of other metals can be a challenge. nih.gov Often used as a final purification step. nih.gov
PyrometallurgyHigh-temperature processes to transform and separate materials. nih.govBauxite residue, rare earth ores. mdpi.commdpi.comOften used as a pre-treatment step before hydrometallurgical processing. nih.gov Can be energy-intensive. nih.gov

Adherence to Green Chemistry Principles in Scandium(III) Chloride Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and use of scandium compounds, including scandium(III) chloride, to minimize environmental impact. sigmaaldrich.com Scandium(III) chloride and its derivatives, such as scandium(III) trifluoromethanesulfonate (B1224126) (scandium triflate), are valuable Lewis acid catalysts in organic synthesis. scandium.orgnih.govplu.edu

Key green chemistry principles relevant to scandium(III) chloride include:

Catalysis: Scandium(III) chloride is an effective catalyst that can accelerate reactions in small amounts, reducing the need for stoichiometric reagents and minimizing waste. scandium.org This aligns with the principle of using catalytic reagents over stoichiometric ones. nih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The use of catalytic amounts of scandium(III) chloride helps to improve the atom economy of a reaction.

Safer Solvents and Auxiliaries: Research has focused on using scandium(III) trifluoromethanesulfonate in more environmentally friendly solvents, such as ethanol-water mixtures, for organic reactions. nih.govplu.edu Because scandium(III) chloride is stable in water, it can be utilized in green solvents. scandium.org

Design for Energy Efficiency: Many reactions catalyzed by scandium(III) chloride can be conducted under mild conditions, such as at room temperature, which reduces energy consumption. scandium.org

Less Hazardous Chemical Syntheses: The goal is to use and generate substances that have little to no toxicity. sigmaaldrich.comskpharmteco.com Scandium(III) chloride is considered less toxic than some other Lewis acid catalysts. scandium.org

Reduce Derivatives: The use of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor, can minimize the need for intermediate separation and purification steps, thereby reducing waste. nih.gov Scandium-catalyzed reactions can often be performed in this manner.

For instance, the synthesis of bis(3'-indolyl)alkanes has been achieved using a catalytic amount of scandium(III) trifluoromethanesulfonate in an environmentally friendly solvent mixture. nih.govplu.edu Furthermore, dual catalytic systems incorporating a scandium catalyst and another catalyst, like palladium on carbon, have been developed for one-step syntheses, which also allows for the recovery and reuse of the catalyst. acs.org

Environmental Fate and Transport Mechanisms (excluding direct toxicity studies)

The environmental fate and transport of a chemical describe its movement and transformation in the environment. itrcweb.orgcdc.gov For scandium, its environmental behavior is influenced by its chemical properties and interactions with soil, water, and air. scandium.org

Scandium is a reactive metal that, when exposed to air, can form a protective oxide layer. scandium.org It also reacts with water to produce scandium hydroxide and hydrogen gas, a reaction that is more pronounced at higher temperatures. scandium.orgenfo.hu In the environment, the mobility and speciation of scandium are key factors determining its fate.

Sorption and Mobility in Soil: Scandium has a strong affinity for certain soil components. In lateritic deposits, which can be rich in scandium, the element is primarily associated with iron oxides. geochemicalperspectivesletters.org Specifically, a significant portion of scandium is adsorbed onto goethite, an iron oxyhydroxide. geochemicalperspectivesletters.orgresearchgate.net A smaller amount can be incorporated into the crystal structure of hematite, another iron oxide. geochemicalperspectivesletters.org This strong adsorption to iron oxides limits the mobility of scandium in these soil environments. geochemicalperspectivesletters.org The process of scandium enrichment in these deposits is linked to the weathering of parent rocks and the subsequent trapping of scandium by these iron minerals. geochemicalperspectivesletters.org

Transport in Water: The transport of scandium in aquatic systems is influenced by its solubility and particle reactivity. geotraces.orgepa.gov Dissolved scandium can be transported by water flow (advection). epa.gov However, due to its particle reactivity, similar to that of iron, scandium can be removed from the water column through scavenging processes, where it attaches to sinking particles. geotraces.org This gives scandium a relatively short residence time in the ocean compared to other rare earth elements like yttrium and lanthanum. geotraces.org The release of rare earth elements, including scandium, into water bodies from mining and industrial activities is a potential source of environmental contamination. mdpi.com

Atmospheric Deposition: While not a primary transport mechanism for scandium under normal conditions, industrial emissions could potentially release scandium-containing particles into the atmosphere. These particles can then be transported and deposited onto soil and water surfaces.

Understanding these fate and transport mechanisms is crucial for predicting the environmental distribution of scandium and for developing effective environmental management strategies, particularly in areas with industrial activities involving scandium. researchgate.net

Environmental Fate and Transport of Scandium
Environmental CompartmentDominant ProcessKey FactorsResearch Findings
SoilSorptionPresence of iron oxides (goethite, hematite), pH. geochemicalperspectivesletters.orgresearchgate.netresearchgate.netScandium strongly adsorbs to goethite and can be incorporated into hematite, limiting its mobility in lateritic soils. geochemicalperspectivesletters.orgresearchgate.net
WaterAdvection and ScavengingSolubility, particle reactivity, water flow. geotraces.orgepa.govScandium exhibits particle reactivity similar to iron, leading to its removal from the water column by attachment to particles. geotraces.org Its oceanic residence time is shorter than other rare earth elements. geotraces.org
AirAtmospheric DepositionIndustrial emissions, particle size.Scandium turnings can ignite in air, forming scandium oxide. enfo.hu Industrial processes can be a source of atmospheric scandium particles.

Future Research Directions and Emerging Paradigms for Scandium 3+ ;trichloride;hydrate Chemistry

Integration with Artificial Intelligence and Machine Learning for Accelerated Material Discovery and Design

In the context of scandium chemistry, AI can be employed to:

Predict Novel Scandium Compounds: Machine learning models can be trained on existing data of scandium compounds to predict new, stable structures with desirable electronic, catalytic, or mechanical properties.

Optimize Catalyst Design: For applications where scandium(3+);trichloride (B1173362);hydrate (B1144303) is a catalyst precursor, AI can model reaction pathways and predict the performance of different scandium-based catalysts, accelerating the development of more efficient and selective catalytic systems.

Accelerate Alloy Development: AI can rapidly screen vast compositional spaces to identify new scandium-containing alloys with enhanced properties, such as high strength and low density, for aerospace and other high-performance applications.

The primary challenge lies in the availability of large, high-quality datasets specific to scandium chemistry. acm.org However, as more experimental and computational data are generated, the predictive power of AI and ML models will continue to improve, paving the way for a new era of rapid and targeted materials discovery. acm.org

Exploration of Scandium(III) Chloride Hydrate Chemistry under Extreme Conditions (e.g., High Pressure, Temperature)

Understanding the behavior of materials under extreme conditions is crucial for both fundamental scientific knowledge and the development of materials for demanding applications. The study of scandium compounds, including scandium(3+);trichloride;hydrate, under high pressure and temperature is a burgeoning area of research.

High-Pressure Chemistry:

High-pressure studies on scandium and its compounds have revealed fascinating structural transformations and the emergence of novel properties. For example, elemental scandium undergoes a series of phase transitions under high pressure, with some phases exhibiting superconductivity. aps.org Ab initio calculations and experimental studies have shown that pressure can induce the formation of new scandium hydrides and nitrides with unique crystal structures and electronic properties. aps.orgdiva-portal.org For instance, scandium nitride (ScN), which is stable in the rock salt structure at ambient conditions, is predicted to transform into other phases at pressures exceeding 250 GPa. diva-portal.orgbitp.kiev.ua Similarly, scandium diboride (ScB2) transforms from a hexagonal to a monoclinic phase at around 204 GPa. acs.org

While specific high-pressure studies on this compound are not extensively documented, the behavior of related scandium compounds suggests that applying high pressure to the hydrate could lead to:

Changes in the coordination environment of the scandium ion.

Formation of new hydrated or anhydrous phases with distinct crystal structures.

Alterations in the hydrogen bonding network of the water molecules.

These pressure-induced changes could have significant implications for the material's properties and reactivity.

High-Temperature Chemistry:

The thermal behavior of this compound is critical for its synthesis and application. Studies on the dehydration of scandium(III) chloride hexahydrate (ScCl₃·6H₂O) have shown a stepwise loss of water molecules, eventually leading to the anhydrous form. The process is complex and can involve the formation of scandium oxychloride (ScOCl) as a byproduct, especially if not carefully controlled. researchgate.net

Future research in this area will likely focus on:

Precisely mapping the phase diagram of the ScCl₃-H₂O system at elevated temperatures and pressures.

Investigating the kinetics and mechanisms of dehydration and hydrolysis reactions.

Exploring the synthesis of novel scandium compounds through high-temperature reactions involving this compound as a precursor. For example, in-situ neutron diffraction has been used to study the formation of scandium carbides at temperatures up to 1823 K. researchgate.net

Predicted High-Pressure Phase Transitions of Scandium Compounds
CompoundInitial PhaseHigh-Pressure PhaseTransition Pressure (GPa)Reference
Scandium (Sc)Sc-ISc-II~23 aps.org
Scandium (Sc)Sc-IISc-III~104 aps.org
Scandium Nitride (ScN)Rock SaltVarious>250 diva-portal.orgbitp.kiev.ua
Scandium Diboride (ScB2)Hexagonal (P6/mmm)Monoclinic (C2/m)~204 acs.org

Development of Novel In-Situ and Operando Characterization Techniques for Reaction Monitoring

To gain a deeper understanding of the chemical transformations involving this compound, the development and application of advanced in-situ and operando characterization techniques are essential. These methods allow for real-time monitoring of reactions as they occur, providing valuable insights into reaction mechanisms, intermediate species, and the evolution of material structure.

Currently, techniques like in-situ neutron diffraction have been successfully employed to observe the reaction of scandium with carbon at high temperatures, revealing the formation of various scandium carbide phases. researchgate.net The influence of scandium on the in-situ formation of TiB₂ particulates in an aluminum matrix has also been studied, showing how scandium affects the morphology and distribution of the resulting particles. cambridge.orgpurdue.eduresearchgate.net

Future research will likely involve the application of a broader range of in-situ and operando techniques to study the chemistry of this compound, including:

In-situ X-ray Diffraction and Scattering: To monitor changes in the crystal structure during dehydration, hydrolysis, or other reactions.

In-situ Spectroscopy (Raman, IR, XAS): To probe the local coordination environment of the scandium ion and identify transient species in solution or during solid-state transformations.

Operando Electrochemical Techniques: For studying the role of this compound in electrochemical processes, such as catalysis or the production of scandium metal.

By combining these advanced characterization methods with theoretical modeling, researchers can build a comprehensive picture of the dynamic processes governing the chemistry of this compound.

Scalable and Sustainable Production Methodologies for this compound and its Derivatives

The limited supply and high cost of scandium are major barriers to its widespread industrial application. meab-mx.se Therefore, developing scalable and sustainable production methods for this compound and its derivatives is a critical area of future research.

Current production of scandium often relies on the processing of byproducts from the mining of other metals, such as aluminum, titanium, and rare earth elements. researchgate.netnih.gov These processes typically involve hydrometallurgical techniques like acid leaching, solvent extraction, and precipitation. researchgate.netnih.govscandium.orgtandfonline.com While effective, these methods can be resource-intensive and generate significant waste. scandium.orgresearchgate.net

Future efforts will focus on creating more environmentally friendly and economically viable production routes. Key research directions include:

Greener Extraction Methods: Exploring the use of bioleaching, where microorganisms assist in breaking down ores, to reduce the reliance on harsh chemicals. scandium.org The development of more selective and efficient extraction agents, including ionic liquids and synergistic solvent systems, is also a priority. tandfonline.com

Recycling and Urban Mining: Recovering scandium from end-of-life products, such as electronic waste and high-strength aluminum-scandium alloys, presents a significant opportunity to create a more circular economy for this valuable element. scandium.org

Improved Synthesis of Anhydrous Scandium Trichloride: The preparation of high-purity anhydrous ScCl₃ from the hydrate is challenging due to the tendency for hydrolysis. researchgate.net Novel synthesis methods, such as those employing sulfoxide (B87167) chloride and an organic solvent in a non-reactive gas atmosphere, are being developed to overcome this issue. google.com Other approaches involve the direct chlorination of scandium-containing alloys. epo.org

European-based Production: Initiatives like the SCALE project aim to establish a European supply chain for scandium by developing innovative technologies to extract and refine scandium from industrial byproducts. meab-mx.se

Comparison of Scandium Production Methodologies
MethodologyDescriptionAdvantagesChallengesReference
HydrometallurgyLeaching of ores/byproducts with acid, followed by solvent extraction and precipitation.Established and effective for various sources.Use of strong acids, generation of waste. researchgate.netnih.govscandium.orgtandfonline.com
Ion ExchangeSeparation based on differential adsorption of ions onto a resin.High selectivity.Resource-intensive, may not be economical for large scale. scandium.org
BioleachingUse of microorganisms to extract metals from ores.Potentially more environmentally friendly.Slower kinetics, requires specific microbial strains. scandium.org
Recycling/Urban MiningRecovery from electronic waste and other end-of-life products.Reduces primary resource extraction, promotes circular economy.Complex waste streams, requires efficient collection and separation technologies. scandium.org

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new materials, technologies, and a more sustainable future.

Conclusion and Outlook

Synthesis of Key Findings and Contributions to Scandium(3+);trichloride (B1173362);hydrate (B1144303) Research

Scandium(3+);trichloride;hydrate, a white, crystalline solid, is the primary hydrated form of scandium trichloride. prochemonline.comchemeurope.comwikipedia.org It is highly soluble in water and deliquescent, readily absorbing moisture from the atmosphere. wikipedia.orgprochemonline.com Research has established that the compound exists in various hydrated forms, with the hexahydrate (ScCl₃·6H₂O) and heptahydrate (ScCl₃·7H₂O) being the most well-characterized. wikipedia.orgresearchgate.net The hexahydrate is commercially available and often serves as the starting material for synthesizing other scandium compounds. chemeurope.comwikipedia.org

A significant contribution to the understanding of this compound comes from single-crystal X-ray diffraction studies. These have revealed detailed structural information. For instance, the hexahydrate has been identified as the complex salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O, where the scandium ion is octahedrally coordinated by four water molecules and two chloride ions. wikipedia.org The heptahydrate features a seven-coordinate scandium ion, [Sc(OH₂)₇]Cl₃, with a pentagonal-bipyramidal geometry. researchgate.net The existence of a trihydrate, ScCl₃·3H₂O, has also been reported and characterized using single-crystal XRD and ⁴⁵Sc NMR spectroscopy. researchgate.net The coordination environment of the scandium ion is a key determinant of the compound's properties and reactivity.

The synthesis of scandium trichloride hydrate is typically achieved by dissolving scandium oxide in hydrochloric acid and subsequent evaporation. chemeurope.com However, the preparation of the anhydrous form from the hydrate is challenging. Simple heating is often ineffective as it leads to the formation of scandium oxychloride due to hydrolysis. This has led to research into alternative dehydration methods, such as using thionyl chloride or reacting the hydrate with other ligands in non-aqueous solvents like tetrahydrofuran (B95107) (THF) to yield complexes such as ScCl₃(THF)₃. prochemonline.comwikipedia.org

Thermochemical studies, particularly through differential thermal analysis (DTA), have investigated the dehydration process, showing sequential loss of water molecules and the potential for simultaneous hydrolysis at higher temperatures. Spectroscopic techniques, especially ⁴⁵Sc NMR, have proven to be powerful tools for characterizing the local scandium environment in different hydrates, complementing diffraction data. researchgate.net

In terms of applications, research has highlighted the role of scandium trichloride hydrate as a potent Lewis acid catalyst in various organic reactions, including aldol-type reactions. wikipedia.orgscandium.org Its catalytic activity stems from the ability of the Sc³⁺ ion to coordinate with and activate substrates. scandium.org In materials science, it serves as a crucial precursor for the synthesis of advanced materials such as ultra-high purity scandium compounds, electronic ceramics, optical fibers, and specialty lasers. scandium.orgncelements.com It is also a key component in the production of scandium-aluminum alloys used in the aerospace industry. scandium.org

Table 1: Summary of Key Properties and Structural Information for Scandium Trichloride Hydrates

PropertyDetailsReferences
Chemical Formula ScCl₃·xH₂O (Commonly x=6, 7) prochemonline.comwikipedia.orgnih.gov
Appearance White crystalline powder/solid prochemonline.comchemeurope.comncelements.com
Solubility Highly soluble in water prochemonline.comwikipedia.org
CAS Number 25813-71-2 (for the hydrate) prochemonline.comnih.govamericanelements.com
Crystal Structure (Hexahydrate) trans-[ScCl₂(H₂O)₄]Cl·2H₂O (Octahedral Sc³⁺) wikipedia.org
Crystal Structure (Heptahydrate) [Sc(OH₂)₇]Cl₃ (Pentagonal-bipyramidal Sc³⁺) researchgate.net

Prospective Challenges and Opportunities for Future Academic Endeavors

Despite the progress made, several challenges and opportunities remain in the academic study of this compound.

Challenges:

Controlling Hydration and Hydrolysis: A primary challenge is the precise control over the hydration state and the prevention of hydrolysis during synthesis, storage, and reaction. prochemonline.com The compound's hygroscopic nature complicates handling and requires inert atmosphere conditions for many applications. chemeurope.comprochemonline.com Developing more efficient and scalable methods for obtaining specific hydrates or the completely anhydrous form remains a significant hurdle. acs.org

Understanding Solution Speciation: While solid-state structures are increasingly well-understood, the exact nature of scandium-containing species in aqueous and non-aqueous solutions under various conditions (pH, temperature, concentration) requires further elucidation. researchgate.netresearchgate.net Recent studies suggest that scandium may not form stable complexes with chloride ions in hydrothermal fluids, which challenges previous assumptions and points to the complexity of its solution chemistry. researchgate.net

Cost and Availability: Scandium is a relatively rare and expensive element. americanelements.com The high cost of scandium precursors, including the hydrated chloride, can be a limiting factor for large-scale applications and extensive academic research.

Opportunities:

Advanced Catalysis: There is a substantial opportunity to expand the use of scandium trichloride hydrate and its derivatives in catalysis. scandium.org Future research could focus on developing chiral scandium complexes for asymmetric synthesis, exploring its catalytic activity in a wider range of organic transformations, and immobilizing scandium catalysts on solid supports to improve reusability and simplify product purification.

Novel Materials Synthesis: As a versatile precursor, scandium trichloride hydrate is pivotal for the rational design of novel scandium-based materials. scandium.org Opportunities lie in the synthesis of nanostructured materials, such as scandia-doped nanoparticles, nanofibers, and thin films, for applications in high-performance ceramics, solid oxide fuel cells, and advanced optical materials.

Computational and Spectroscopic Studies: Further integration of advanced spectroscopic methods, like solid-state ⁴⁵Sc NMR, with high-level computational modeling (e.g., DFT calculations) can provide deeper insights into the electronic structure, bonding, and dynamic processes of scandium chloride hydrates. researchgate.net Such studies can help predict the properties of new materials and rationalize catalytic mechanisms.

Q & A

Q. What are the key physicochemical properties of scandium(III) trichloride hexahydrate, and how do they influence experimental handling?

Scandium(III) trichloride hexahydrate (ScCl₃·6H₂O) is a white crystalline solid with a molecular weight of 259.41 g/mol (anhydrous: 151.32 g/mol). It is hygroscopic, water-soluble, and melts at 63–66°C . Storage requires an inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis or oxidation. Its solubility in polar solvents like water or ethanol enables homogeneous reaction conditions, but moisture sensitivity necessitates strict drying protocols for anhydrous applications. Safety measures include avoiding inhalation (S22) and skin/eye contact (S24/25) .

Q. How can researchers ensure purity and stability during synthesis and storage?

Synthesis typically involves dissolving scandium oxide (Sc₂O₃) in hydrochloric acid, followed by crystallization. Purity is assessed via elemental analysis (e.g., ICP-MS) and X-ray diffraction (XRD) to confirm crystallinity . Stability is maintained by storing in sealed containers under inert gas. Hydrate decomposition can be monitored using thermogravimetric analysis (TGA) to detect mass loss at ~100–200°C, corresponding to water release .

Advanced Research Questions

Q. What computational methods are effective for studying the electronic structure of ScCl₃·6H₂O?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties, such as bond dissociation energies and ionization potentials . For Sc³⁺, relativistic effects may be negligible, but ligand-field splitting in its octahedral [Sc(H₂O)₆]³⁺ complex can be modeled using CASSCF/NEVPT2 methods. Basis sets like def2-TZVP are recommended for scandium due to its intermediate electronegativity .

Q. How do ionic radii and coordination geometry affect ScCl₃·6H₂O’s reactivity in catalysis?

The ionic radius of Sc³⁺ (0.885 Å in octahedral coordination) influences ligand exchange kinetics. In aqueous solutions, Sc³⁺ typically adopts a six-coordinate geometry, forming [Sc(H₂O)₆]³⁺. This high charge density enhances Lewis acidity, making ScCl₃·6H₂O effective in Friedel-Crafts alkylation or Diels-Alder reactions. Comparative studies with Y³⁺ (1.04 Å) or La³⁺ (1.16 Å) reveal weaker Lewis acidity for larger ions, highlighting scandium’s unique catalytic efficiency .

Q. What experimental strategies address contradictions in spectroscopic data for scandium complexes?

Discrepancies in UV-Vis or NMR data may arise from hydrate isomerism or solvent effects. For example, dynamic hydration equilibria can be resolved using variable-temperature NMR or IR spectroscopy. Paramagnetic broadening in Sc³⁺ NMR signals (due to its d⁰ configuration) necessitates high-field instruments (≥500 MHz) and low temperatures (−40°C) to enhance resolution .

Q. How can scandium trichloride hydrate be modified for selective adsorption or catalytic applications?

Surface modification via ligand grafting (e.g., using Schiff bases or ionic liquids) can tailor its affinity for target substrates. For instance, FeCl₃-modified activated carbon (PAC-3) demonstrated enhanced Cr(VI) adsorption via redox-coupled mechanisms . Analogous approaches for ScCl₃·6H₂O could involve immobilization on mesoporous silica or functionalization with chiral ligands for asymmetric catalysis.

Methodological Recommendations

  • Structural Analysis: Use single-crystal XRD to resolve hydrate isomerism and hydrogen-bonding networks .
  • Thermal Stability: Pair TGA with differential scanning calorimetry (DSC) to characterize dehydration pathways .
  • Catalytic Screening: Employ kinetic profiling (e.g., GC-MS or in situ IR) to compare turnover frequencies (TOF) with other Lewis acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.